Dammaradienyl acetate
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C32H52O2 |
|---|---|
Molekulargewicht |
468.8 g/mol |
IUPAC-Name |
[(3S,5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C32H52O2/c1-21(2)11-10-12-22(3)24-15-19-31(8)25(24)13-14-27-30(7)18-17-28(34-23(4)33)29(5,6)26(30)16-20-32(27,31)9/h11,24-28H,3,10,12-20H2,1-2,4-9H3/t24-,25-,26+,27-,28+,30+,31-,32-/m1/s1 |
InChI-Schlüssel |
CRWQCIAHDTXLKB-DWKUDBNXSA-N |
Isomerische SMILES |
CC(=CCCC(=C)[C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)C |
Kanonische SMILES |
CC(=CCCC(=C)C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
What are the physical and chemical properties of Dammaradienyl acetate?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dammaradienyl acetate (B1210297), a triterpenoid (B12794562) compound, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the known physical and chemical properties of Dammaradienyl acetate, detailed experimental protocols for its isolation and characterization, and an exploration of its biological activities, including its impact on cellular signaling pathways.
Physical and Chemical Properties
This compound is a naturally occurring compound, primarily isolated from plant sources such as Inula helenium.[1] It presents as a crystalline solid and possesses a range of physicochemical properties that are crucial for its handling, formulation, and mechanism of action studies.[2] A summary of these properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₂H₅₂O₂ | [3] |
| Molecular Weight | 468.8 g/mol | [3] |
| IUPAC Name | [(3S,5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | [3] |
| Appearance | Crystalline Solid | [2] |
| Purity | >98% | [2] |
| Boiling Point | 509.2 ± 19.0 °C at 760 mmHg | |
| Density | 1.0 ± 0.1 g/cm³ | |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | |
| Melting Point | Not explicitly reported, but expected to be a high-melting solid based on its crystalline structure. |
Experimental Protocols
Isolation and Purification of this compound
The isolation of this compound from plant sources, such as the roots of Inula helenium, typically involves solvent extraction followed by chromatographic separation.
1. Extraction:
-
The dried and powdered plant material is subjected to extraction with a non-polar solvent like hexane (B92381) or petroleum ether to enrich the triterpenoid fraction.
-
This is often followed by extraction with a more polar solvent, such as ethyl acetate, to isolate compounds of intermediate polarity, including this compound.
2. Chromatographic Purification:
-
Column Chromatography: The crude ethyl acetate extract is subjected to column chromatography on silica (B1680970) gel.
-
A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a solvent like ethyl acetate.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound can be further purified using preparative HPLC with a suitable solvent system (e.g., a mixture of acetonitrile (B52724) and water) to yield the pure compound.
Characterization of this compound
The structural elucidation and confirmation of this compound are achieved through a combination of spectroscopic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment in the molecule, including the number of different types of protons and their neighboring atoms.
-
¹³C NMR: Determines the number of non-equivalent carbon atoms and provides insights into their chemical environment (e.g., alkyl, alkene, carbonyl).
2. Mass Spectrometry (MS):
-
This technique is used to determine the molecular weight of this compound and to obtain information about its fragmentation pattern, which aids in structural confirmation. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
Representative Spectroscopic Data:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~4.5 | dd | H-3 (proton on the carbon bearing the acetate group) |
| ~2.0 | s | -OCOCH₃ (acetyl protons) | |
| ~0.8 - 1.7 | m | Methyl and methylene (B1212753) protons of the triterpenoid backbone and side chain | |
| ~4.7 - 5.1 | m | Vinylic protons on the side chain | |
| ¹³C | ~171.0 | C=O (acetyl carbonyl) | |
| ~80.0 | C-3 (carbon bearing the acetate group) | ||
| ~110.0 - 150.0 | Olefinic carbons in the side chain | ||
| ~10.0 - 60.0 | Alkyl carbons of the triterpenoid backbone and side chain | ||
| ~21.3 | -OCOCH₃ (acetyl methyl) |
Biological Activity and Signaling Pathways
Emerging research suggests that this compound may possess anticancer properties. A study on an ethyl acetate extract of Inula helenium, which contains this compound, demonstrated inhibitory effects on the proliferation of pancreatic cancer cells.[4] The proposed mechanism involves the downregulation of the STAT3/AKT signaling pathway.
The Signal Transducer and Activator of Transcription 3 (STAT3) and Protein Kinase B (AKT) pathways are crucial regulators of cell growth, proliferation, and survival. Their constitutive activation is a hallmark of many cancers. The inhibition of these pathways can lead to cell cycle arrest and apoptosis (programmed cell death).
Conclusion
This compound is a promising natural product with well-defined physicochemical properties. The methodologies for its isolation and characterization are established, relying on standard phytochemical techniques. The preliminary evidence of its inhibitory action on the STAT3/AKT signaling pathway highlights its potential as a lead compound in the development of novel anticancer agents. Further research is warranted to fully elucidate its pharmacological profile and therapeutic efficacy.
References
Dammaradienyl Acetate: A Comprehensive Technical Guide to Its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dammaradienyl acetate (B1210297), a dammarane-type triterpenoid (B12794562), has garnered significant interest within the scientific community for its potential therapeutic applications. Triterpenoids, a diverse class of natural products, are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects. This technical guide provides an in-depth overview of the natural sources of Dammaradienyl acetate, detailed methodologies for its extraction and isolation, and an exploration of its known biological activities and associated signaling pathways.
Natural Sources of this compound
This compound has been identified and isolated from several plant species, primarily within the Asteraceae family. The primary documented sources include species from the Scorzonera and Kalimeris genera.
| Plant Species | Family | Plant Part | Reference |
| Scorzonera mongolica Maxim. | Asteraceae | Whole Plant | [1] |
| Kalimeris indica (L.) Sch.Bip. | Asteraceae | Whole Plant | [1] |
| Lasiolaena morii | Asteraceae | Not Specified | |
| Microglossa pyrifolia (Lam.) Kuntze | Asteraceae | Not Specified |
While these plants are confirmed sources, quantitative data on the concentration of this compound remains limited in publicly available literature. The yield of this specific compound can vary based on factors such as geographical location, harvesting time, and the specific plant part utilized.
Experimental Protocols: Extraction and Isolation
The isolation of this compound from its natural sources typically involves solvent extraction followed by various chromatographic techniques. The following is a generalized protocol based on methodologies reported for the isolation of triterpenoids from Scorzonera and Kalimeris species.
Extraction
A general workflow for the extraction of this compound from plant material is as follows:
Caption: General workflow for the extraction of this compound.
Detailed Steps:
-
Preparation of Plant Material: The plant material (e.g., whole plant, roots) is air-dried and ground into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered material is subjected to extraction with a suitable organic solvent. Common solvents used for triterpenoid extraction include ethanol, methanol, and hexane. The choice of solvent can influence the efficiency of the extraction and the profile of co-extracted compounds. Maceration, Soxhlet extraction, or ultrasound-assisted extraction can be employed.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Isolation and Purification
The crude extract, containing a complex mixture of compounds, is then subjected to a series of chromatographic steps to isolate this compound.
Caption: Chromatographic workflow for the isolation of this compound.
Detailed Methodologies:
-
Column Chromatography (Silica Gel): The crude extract is typically first fractionated using silica (B1680970) gel column chromatography. A step-gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate mixtures) is used to elute different fractions.
-
Thin-Layer Chromatography (TLC): The collected fractions are monitored by TLC to identify those containing this compound. This is achieved by comparing the retention factor (Rf) of the spots with a known standard, if available.
-
Size-Exclusion Chromatography (Sephadex LH-20): Fractions enriched with this compound may be further purified using a Sephadex LH-20 column, typically with methanol as the mobile phase, to remove impurities of different molecular sizes.
-
Semi-preparative High-Performance Liquid Chromatography (HPLC): The final purification step often involves semi-preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water.
Note: The specific solvent systems, gradients, and column specifications would need to be optimized for each specific plant extract to achieve the best separation.
Biological Activity and Signaling Pathways
While research specifically on this compound is ongoing, preliminary studies and the known activities of related triterpenoids suggest potential anti-tumor and anti-inflammatory properties.
Anti-Tumor Activity
Extracts from Scorzonera mongolica containing this compound have demonstrated cytotoxic effects against various cancer cell lines.[1] The precise mechanism of action for this compound is not yet fully elucidated. However, many triterpenoids exert their anti-tumor effects by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. Potential signaling pathways that may be modulated by this compound include the MAPK/ERK pathway , which is crucial in regulating cell growth and survival.
References
Dammaradienyl Acetate: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dammaradienyl acetate (B1210297), a naturally occurring triterpenoid (B12794562), has garnered interest within the scientific community for its potential therapeutic properties, particularly its antitumor activities. This technical guide provides a comprehensive overview of the history of its discovery and isolation, detailed experimental protocols for its extraction and characterization, and an exploration of its biological activities and potential mechanisms of action. Quantitative data is presented in structured tables for clarity, and key experimental workflows and biological pathways are illustrated using diagrams.
Introduction
Dammaradienyl acetate is a tetracyclic triterpenoid compound belonging to the dammarane (B1241002) family. Its chemical formula is C32H52O2, with a molecular weight of approximately 468.8 g/mol [1]. First identified in various plant species, this lipophilic molecule has been the subject of phytochemical and pharmacological research. This guide aims to consolidate the existing knowledge on this compound to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Discovery and Natural Occurrence
-
Inula helenium (Elecampane): The roots of this plant are a known source of this compound[2].
-
Lasiolaena morii [1]
-
Microglossa pyrifolia [1]
-
Scorzonera mongolica [3]
The presence of this compound in these diverse plant species suggests its potential role in plant defense mechanisms and has spurred interest in its biological activities in other organisms.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its extraction, purification, and characterization.
| Property | Value | Reference |
| Molecular Formula | C32H52O2 | [1][4] |
| Molecular Weight | 468.8 g/mol | [1][4] |
| IUPAC Name | [(3S,5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | [1] |
| Appearance | Crystalline solid | [4] |
| Purity (Commercially available) | >98% | [4][5] |
Experimental Protocols
The isolation and purification of this compound from natural sources typically involve extraction followed by chromatographic separation. The structural elucidation is then carried out using various spectroscopic techniques.
General Isolation Workflow
The following diagram illustrates a general workflow for the isolation of this compound from a plant source.
Detailed Extraction and Isolation Protocol (Example from Inula helenium)
This protocol is a generalized procedure based on common practices for isolating triterpenoids from plant material.
1. Plant Material Preparation:
-
Air-dry the roots of Inula helenium at room temperature.
-
Grind the dried roots into a coarse powder.
2. Extraction:
-
Macerate the powdered plant material with a suitable solvent such as ethanol, hexane, or ethyl acetate at room temperature for 24-48 hours. The choice of solvent depends on the desired polarity for extraction.
-
Repeat the extraction process 2-3 times to ensure maximum yield.
-
Combine the extracts and filter to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
3. Chromatographic Separation:
-
Column Chromatography:
- Pack a glass column with silica (B1680970) gel (60-120 mesh) slurried in a non-polar solvent (e.g., hexane).
- Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
- Load the adsorbed sample onto the top of the prepared column.
- Elute the column with a gradient of solvents with increasing polarity. A common gradient system is hexane-ethyl acetate (e.g., starting from 100% hexane and gradually increasing the percentage of ethyl acetate).
- Collect fractions of the eluate.
-
Thin-Layer Chromatography (TLC):
- Monitor the collected fractions using TLC plates coated with silica gel.
- Use a suitable solvent system (e.g., hexane:ethyl acetate 8:2) to develop the plates.
- Visualize the spots under UV light or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
- Combine the fractions containing the compound of interest based on their TLC profiles.
4. Further Purification:
-
For higher purity, the combined fractions can be subjected to further chromatographic steps, such as preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water).
Structure Elucidation
The structure of the isolated this compound is confirmed using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the molecule, such as the ester carbonyl group.
Biological Activity and Mechanism of Action
This compound has been reported to exhibit a range of biological activities, with its anticancer properties being the most studied.
Antitumor Activity
Studies on crude extracts of plants known to contain this compound, as well as on the isolated compound, have demonstrated cytotoxic effects against various cancer cell lines. For instance, triterpenes isolated from Scorzonera mongolica, including this compound, have shown inhibitory effects on cancer cells.
Potential Mechanism of Action: Inhibition of the STAT3/AKT Signaling Pathway
While the precise mechanism of action of pure this compound is still under investigation, studies on extracts of Inula helenium provide some insights. The ethyl acetate extract of Inula helenium, which contains this compound, has been shown to inhibit the proliferation of pancreatic cancer cells by regulating the STAT3/AKT pathway[6]. This pathway is crucial for cell survival, proliferation, and apoptosis.
The proposed mechanism involves the inhibition of phosphorylation of both STAT3 (Signal Transducer and Activator of Transcription 3) and AKT (Protein Kinase B). This inhibition can lead to cell cycle arrest and induction of apoptosis in cancer cells.
The following diagram illustrates the potential role of this compound in the STAT3/AKT signaling pathway.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated in vitro antitumor activity. This guide has provided a comprehensive overview of its discovery, isolation from natural sources, and a potential mechanism of action.
Further research is warranted to:
-
Elucidate the detailed history of its first discovery and characterization.
-
Conduct more extensive studies on the specific molecular targets and signaling pathways of pure this compound.
-
Evaluate its in vivo efficacy and safety in preclinical animal models.
-
Explore its potential as a lead compound for the development of novel anticancer agents.
The information presented here serves as a foundational resource for scientists and researchers dedicated to advancing the field of natural product-based drug discovery.
References
- 1. This compound | C32H52O2 | CID 14137680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biocrick.com [biocrick.com]
- 5. realgenelabs.com [realgenelabs.com]
- 6. Ethyl acetate extract from Inula helenium L. inhibits the proliferation of pancreatic cancer cells by regulating the STAT3/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Dammaradienyl Acetate in Inula helenium: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of dammaradienyl acetate (B1210297), a dammarane-type triterpenoid (B12794562) found in the roots of Inula helenium (elecampane). This document is intended for researchers, scientists, and drug development professionals interested in the biosynthesis of bioactive plant secondary metabolites.
Introduction
Inula helenium, a member of the Asteraceae family, is a medicinal plant with a rich history of use in traditional medicine. Its roots are a source of various bioactive compounds, including sesquiterpene lactones and triterpenoids. Among these, dammaradienyl acetate is a tetracyclic triterpenoid with a dammarane (B1241002) skeleton, which is of interest for its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering and synthetic biology approaches to enhance its production. While the complete pathway in Inula helenium has not been fully elucidated, this guide outlines the putative pathway based on established principles of triterpenoid biosynthesis in plants.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is a multi-step process that begins with basic carbon precursors and involves a series of enzymatic reactions. The pathway can be divided into three main stages: the formation of the isoprene (B109036) building blocks via the mevalonate (B85504) pathway, the cyclization of 2,3-oxidosqualene (B107256) to form the dammarane skeleton, and the final modification to yield this compound.
Mevalonate (MVA) Pathway: Synthesis of Isoprenoid Precursors
The biosynthesis of all triterpenoids originates from the MVA pathway, which takes place in the cytoplasm. The pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to mevalonic acid (MVA) by the enzyme HMG-CoA reductase (HMGR), which is a key regulatory step. Through a series of phosphorylation and decarboxylation reactions, MVA is converted into the five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).
Formation of Squalene (B77637) and 2,3-Oxidosqualene
IPP and DMAPP are the fundamental units for the synthesis of higher-order isoprenoids. Two molecules of IPP and one molecule of DMAPP are condensed to form the C15 compound farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined in a head-to-head condensation reaction catalyzed by squalene synthase (SQS) to form the C30 linear hydrocarbon, squalene. Subsequently, squalene epoxidase (SQE) catalyzes the stereospecific epoxidation of squalene to form 2,3-oxidosqualene. This molecule is a critical branch point in triterpenoid biosynthesis, leading to the formation of various cyclic triterpene skeletons.
Cyclization of 2,3-Oxidosqualene to Dammarenediol-II
The formation of the characteristic tetracyclic dammarane skeleton is catalyzed by a specific oxidosqualene cyclase (OSC). In the case of dammarane-type triterpenoids, this enzyme is a dammarenediol-II synthase. While this specific enzyme has not yet been characterized in Inula helenium, studies on other plants, such as Panax ginseng, have identified and characterized this key enzyme[1][2]. Dammarenediol-II synthase protonates the epoxide ring of 2,3-oxidosqualene, initiating a cascade of cyclization and rearrangement reactions to yield dammarenediol-II.
Acetylation of Dammarenediol to this compound
The final step in the biosynthesis of this compound is the acetylation of the hydroxyl group at the C-3 position of the dammarane skeleton. This reaction is catalyzed by a triterpene acetyltransferase, which utilizes acetyl-CoA as the acetyl donor. Although the specific acetyltransferase responsible for this reaction in Inula helenium has not been identified, research on other Asteraceae species like lettuce (Lactuca sativa) has characterized a pentacyclic triterpene acetyltransferase (LsTAT1) involved in the acetylation of various triterpenes[3][4][5]. It is plausible that a homologous enzyme exists in Inula helenium.
Key Enzymes in the Biosynthesis Pathway
The following table summarizes the key enzymes presumed to be involved in the biosynthesis of this compound in Inula helenium.
| Enzyme Class | Enzyme Name (Putative) | Abbreviation | Reaction Catalyzed |
| Thiolase | Acetyl-CoA C-acetyltransferase | AACT | 2 Acetyl-CoA → Acetoacetyl-CoA |
| Synthase | HMG-CoA synthase | HMGS | Acetoacetyl-CoA + Acetyl-CoA → HMG-CoA |
| Reductase | HMG-CoA reductase | HMGR | HMG-CoA → Mevalonate |
| Kinase | Mevalonate kinase | MVK | Mevalonate → Mevalonate-5-phosphate |
| Kinase | Phosphomevalonate kinase | PMVK | Mevalonate-5-phosphate → Mevalonate-5-diphosphate |
| Decarboxylase | Diphosphomevalonate decarboxylase | MVD | Mevalonate-5-diphosphate → Isopentenyl pyrophosphate (IPP) |
| Isomerase | IPP isomerase | IPPI | IPP ⇌ Dimethylallyl pyrophosphate (DMAPP) |
| Synthase | Farnesyl pyrophosphate synthase | FPPS | DMAPP + 2 IPP → Farnesyl pyrophosphate (FPP) |
| Synthase | Squalene synthase | SQS | 2 FPP → Squalene |
| Epoxidase | Squalene epoxidase | SQE | Squalene → 2,3-Oxidosqualene |
| Cyclase | Dammarenediol-II synthase | DDS | 2,3-Oxidosqualene → Dammarenediol-II |
| Acetyltransferase | Triterpene acetyltransferase | TAT | Dammarenediol-II + Acetyl-CoA → this compound |
Experimental Protocols
This section provides generalized methodologies for key experiments relevant to the study of this compound biosynthesis. These protocols are based on established techniques and may require optimization for Inula helenium.
Extraction and Quantification of Triterpenoids from Inula helenium Roots
This protocol is adapted from methods used for the analysis of sesquiterpene lactones in Inula helenium and can be modified for triterpenoid analysis[6][7].
Extraction:
-
Air-dry the roots of Inula helenium at room temperature and grind them into a fine powder.
-
Extract a known weight of the powdered root material (e.g., 1 g) with a suitable solvent such as methanol (B129727) or a mixture of methanol and chloroform (B151607) (1:1 v/v) using sonication or maceration for a defined period (e.g., 30 minutes).
-
Centrifuge the mixture and collect the supernatant. Repeat the extraction process two more times.
-
Combine the supernatants and evaporate the solvent under reduced pressure to obtain the crude extract.
HPLC Analysis:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for the separation of triterpenoids.
-
Mobile Phase: A gradient elution system using acetonitrile (B52724) and water is commonly employed. The gradient can be optimized to achieve good separation of this compound from other compounds.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength around 210 nm is often used for triterpenoids.
-
Quantification: A calibration curve should be prepared using a purified standard of this compound. The concentration of this compound in the plant extract can then be determined by comparing its peak area to the calibration curve.
Oxidosqualene Cyclase Activity Assay
This protocol is a general method for assaying the activity of OSCs and would need to be adapted for the specific dammarenediol-II synthase from Inula helenium once it is identified and expressed recombinantly[8][9].
Enzyme Preparation:
-
Clone the candidate dammarenediol-II synthase gene from Inula helenium into an expression vector (e.g., in E. coli or yeast).
-
Express and purify the recombinant enzyme using standard molecular biology techniques.
Enzyme Assay:
-
Prepare a reaction mixture containing a suitable buffer (e.g., sodium phosphate (B84403) buffer, pH 7.4), the purified enzyme, and the substrate 2,3-oxidosqualene. The substrate is typically dissolved in a detergent like Triton X-100 to ensure its solubility in the aqueous buffer.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time.
-
Stop the reaction by adding a solvent such as chloroform or ethyl acetate to extract the triterpenoid products.
-
Analyze the extracted products by gas chromatography-mass spectrometry (GC-MS) or HPLC to identify and quantify the formation of dammarenediol-II.
Visualizations
Biosynthesis Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for Triterpenoid Analysis
Caption: Workflow for extraction and quantification of triterpenoids.
Quantitative Data
Currently, there is a lack of specific quantitative data in the literature for the concentration of this compound or the kinetic parameters of the biosynthetic enzymes in Inula helenium. However, studies on other secondary metabolites in this plant, such as sesquiterpene lactones, provide a framework for such analysis. For instance, the content of alantolactone (B1664491) and isoalantolactone (B1672209) has been quantified in various extracts of Inula helenium roots.
| Compound | Plant Part | Extraction Solvent | Concentration (mg/g of extract) | Reference |
| Alantolactone | Root | 70% Ethanol | 5.56 | [10] |
| Isoalantolactone | Root | 70% Ethanol | 7.7 | [10] |
| Alantolactone | Root | 30% Ethanol | 1.32 | [10] |
| Isoalantolactone | Root | 30% Ethanol | 2.18 | [10] |
Researchers are encouraged to apply similar quantitative methods to determine the concentration of this compound in Inula helenium under various growth conditions or elicitor treatments to understand the regulation of its biosynthesis.
Conclusion and Future Directions
This technical guide has outlined the proposed biosynthetic pathway of this compound in Inula helenium, drawing upon the established principles of triterpenoid biosynthesis. While the general framework is well-understood, significant research is still required to fully elucidate the specific enzymes and regulatory mechanisms in this particular plant species.
Future research should focus on:
-
Gene Discovery: Identification and cloning of the genes encoding key enzymes, particularly dammarenediol-II synthase and the specific triterpene acetyltransferase from Inula helenium.
-
Enzyme Characterization: Functional expression and biochemical characterization of these enzymes to determine their substrate specificity and kinetic parameters.
-
Regulatory Studies: Investigation of the transcriptional regulation of the biosynthetic pathway in response to developmental cues and environmental stimuli.
-
Metabolic Engineering: Utilizing the knowledge of the pathway to engineer microbial or plant systems for enhanced production of this compound.
By addressing these research gaps, a more complete understanding of this compound biosynthesis can be achieved, paving the way for its sustainable production and potential therapeutic applications.
References
- 1. Dammarenediol-II synthase, the first dedicated enzyme for ginsenoside biosynthesis, in Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Characterization of a Pentacyclic Triterpene Acetyltransferase Involved in the Biosynthesis of Taraxasterol and ψ-Taraxasterol Acetates in Lettuce [frontiersin.org]
- 4. Characterization of a Pentacyclic Triterpene Acetyltransferase Involved in the Biosynthesis of Taraxasterol and ψ-Taraxasterol Acetates in Lettuce - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HPLC determination and NMR structural elucidation of sesquiterpene lactones in Inula helenium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The Oxidosqualene Cyclase from the Oomycete Saprolegnia parasitica Synthesizes Lanosterol as a Single Product [frontiersin.org]
- 9. The Oxidosqualene Cyclase from the Oomycete Saprolegnia parasitica Synthesizes Lanosterol as a Single Product - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Structural Elucidation and Characterization of Dammaradienyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation and characterization of dammaradienyl acetate (B1210297), a naturally occurring triterpenoid (B12794562). The document details the physicochemical properties, spectroscopic data, and experimental protocols relevant to its isolation and identification. Furthermore, it explores its potential as a therapeutic agent by discussing its biological activities and associated signaling pathways.
Introduction
Dammaradienyl acetate is a tetracyclic triterpenoid belonging to the dammarane (B1241002) class. It is found in various plant sources, including the resin of Canarium strictum (black dammar tree) and the roots of Inula helenium.[1] Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, and this compound has garnered interest for its potential pharmacological properties, including antitumor effects. This guide serves as a technical resource for researchers engaged in the isolation, identification, and further investigation of this compound.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing a foundational dataset for its identification and characterization.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₅₂O₂ | [2][3] |
| Molecular Weight | 468.8 g/mol | [2][3] |
| IUPAC Name | [(3S,5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | [2] |
| CAS Number | 52914-31-5 | [3] |
| Appearance | Crystalline solid | [3] |
| Purity (commercial) | >98% | [3] |
Structural Elucidation
The definitive structure of this compound has been established through a combination of spectroscopic techniques and single-crystal X-ray diffraction.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are pivotal in elucidating the chemical structure of this compound.
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 468. The fragmentation pattern of dammarane-type triterpenoids is characterized by specific cleavages of the ring system and the side chain, which can aid in structural confirmation. A common fragmentation involves the loss of the acetate group (CH₃COOH, 60 Da) and subsequent cleavages of the side chain.
X-ray Crystallography
The three-dimensional structure of this compound has been unequivocally determined by single-crystal X-ray diffraction. The crystallographic data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 618219.[2] This analysis confirms the stereochemistry of the chiral centers and the conformation of the fused ring system.
Experimental Protocols
This section outlines the general procedures for the isolation and purification of this compound from a natural source, such as dammar resin.
Isolation from Dammar Resin
4.1.1. Extraction
-
Maceration: The crude dammar resin is ground into a fine powder and macerated with a suitable organic solvent, such as ethanol (B145695) or a mixture of hexane (B92381) and ethyl acetate, at room temperature for an extended period (e.g., 24-48 hours).
-
Filtration and Concentration: The extract is filtered to remove solid residues, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.
4.1.2. Purification by Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh) is typically used as the stationary phase.
-
Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of n-hexane and ethyl acetate.[4][5] The elution can begin with 100% n-hexane, with the polarity being incrementally increased by the addition of ethyl acetate.
-
Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a similar solvent system. Fractions containing the compound of interest (identified by its Rf value) are pooled together.
-
Crystallization: The purified this compound can be further purified by recrystallization from a suitable solvent, such as methanol (B129727) or acetone, to obtain a crystalline solid.
The workflow for the isolation and purification of this compound is depicted below.
Biological Activity and Signaling Pathways
Dammarane-type triterpenoids have been reported to exhibit a range of biological activities, with a significant focus on their anticancer properties.
Antitumor Activity
Studies on various dammarane triterpenoids have demonstrated cytotoxic effects against a panel of human cancer cell lines.[6][7][8][9] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.
Signaling Pathways
The anticancer effects of dammarane triterpenoids are believed to be mediated through the modulation of key signaling pathways involved in cell survival and proliferation. While the specific pathways for this compound are still under investigation, research on related compounds suggests the involvement of the following:
-
Mitochondrial Apoptosis Pathway: This pathway is often initiated by the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, which are the executioners of apoptosis.[6]
-
STAT3/AKT Pathway: An extract from Inula helenium, a source of this compound, has been shown to inhibit the STAT3/AKT pathway in pancreatic cancer cells. This pathway is crucial for cell proliferation, survival, and migration.
A simplified representation of a potential signaling pathway for the anticancer activity of dammarane triterpenoids is illustrated below.
Conclusion
This compound is a structurally defined triterpenoid with promising biological activities. This guide has provided a comprehensive overview of its characterization, including its physicochemical properties and the methodologies for its isolation and structural elucidation. The availability of its crystal structure provides a solid foundation for further computational studies and drug design efforts. Future research should focus on obtaining a complete and assigned NMR spectral dataset and elucidating the specific molecular targets and signaling pathways through which this compound exerts its anticancer effects. Such studies will be crucial for unlocking its full therapeutic potential.
References
- 1. Column chromatography - Wikipedia [en.wikipedia.org]
- 2. This compound | C32H52O2 | CID 14137680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biocrick.com [biocrick.com]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography [chem.rochester.edu]
- 6. Synthesis and anti-cancer activity studies of dammarane-type triterpenoid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Two new dammarane-type triterpenoids and other constituents from Gymnosporia diversifolia with anti-inflammatory and cytotoxic activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
Spectroscopic and Structural Elucidation of Dammaradienyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for dammaradienyl acetate (B1210297), a dammarane-type triterpenoid (B12794562) of interest in pharmaceutical research. Due to the limited availability of complete, publicly accessible raw data, this document outlines the expected data presentation, general experimental protocols for the characterization of such compounds, and a relevant biosynthetic pathway.
Spectroscopic Data of Dammaradienyl Acetate
A complete spectroscopic analysis is crucial for the unambiguous identification and characterization of natural products like this compound. The following tables are structured to present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. While extensive literature searches did not yield a complete, publicly available dataset with detailed peak listings for this compound, the tables below serve as a template for the expected data.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available | |||
Note: The ¹H NMR spectrum of this compound is expected to show characteristic signals for methyl groups on a triterpene skeleton, olefinic protons of the side chain, and a signal for the acetyl methyl group.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Carbon Type (DEPT) | Assignment |
| Data not available | ||
Note: The ¹³C NMR spectrum will provide detailed information on the carbon skeleton, including the quaternary carbons, methine, methylene, and methyl groups. The carbonyl carbon of the acetate group is expected to appear in the downfield region.
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available | |
Note: The IR spectrum should exhibit characteristic absorption bands for C-H stretching of alkanes and alkenes, a strong C=O stretching vibration from the acetate group, and C-O stretching vibrations.
Table 4: Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity (%) | Ion Assignment |
| Data not available | ||
Note: The mass spectrum, likely obtained through electron ionization (EI-MS), would show the molecular ion peak and characteristic fragmentation patterns of the dammarane (B1241002) skeleton and the loss of the acetyl group.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of dammarane-type triterpenoids, such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of purified this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400, 500, or 600 MHz).
-
¹H NMR Acquisition: The ¹H NMR spectra are typically acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹³C NMR Acquisition: The ¹³C NMR spectra are acquired using a proton-decoupled pulse sequence. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are often performed to differentiate between CH, CH₂, and CH₃ groups.
Infrared (IR) Spectroscopy
-
Sample Preparation: The IR spectrum can be obtained using a KBr pellet method, where a small amount of the sample is ground with potassium bromide and pressed into a thin disk. Alternatively, the sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving it in a volatile solvent.
-
Instrumentation: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrophotometer.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Instrumentation: Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Data Acquisition: The instrument is scanned over a specific mass-to-charge (m/z) range to detect the molecular ion and fragment ions.
Biosynthesis of Dammarane-Type Triterpenoids
This compound belongs to the dammarane class of triterpenoids. The biosynthesis of these compounds in plants follows the mevalonate (B85504) pathway. The following diagram illustrates a simplified workflow of this biosynthetic pathway.
Caption: Simplified biosynthesis of this compound via the mevalonate pathway.
This guide provides a framework for the spectroscopic data and experimental protocols related to this compound. Further research and access to proprietary or non-public databases would be required to obtain the detailed quantitative data for this compound.
Dammaradienyl Acetate: A Technical Overview for Researchers
CAS Number: 52914-31-5 Molecular Formula: C32H52O2
This technical guide provides an in-depth overview of dammaradienyl acetate (B1210297), a triterpenoid (B12794562) compound of interest to researchers in natural product chemistry, pharmacology, and drug development. This document summarizes its chemical properties, biological activities, and relevant experimental protocols.
Physicochemical and Quantitative Data
Dammaradienyl acetate has been characterized by several physicochemical parameters, which are essential for its identification and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 52914-31-5 | [1][2] |
| Molecular Formula | C32H52O2 | [1] |
| Molecular Weight | 468.8 g/mol | [1] |
| Purity | >98% | [2] |
| Appearance | Crystalline solid | [1] |
| IUPAC Name | [4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | [1] |
Biological Activity and Signaling Pathways
This compound has been identified as a constituent of various medicinal plants, including Inula helenium and Scorzonera mongolica[1]. Research into the biological effects of extracts containing this compound suggests potential anti-cancer properties.
Notably, an ethyl acetate extract of Inula helenium, which contains this compound, has been shown to inhibit the proliferation of pancreatic cancer cells. This inhibitory action is associated with the regulation of the STAT3/AKT signaling pathway. While the direct impact of isolated this compound on this pathway requires further investigation, the activity of the extract provides a strong rationale for its study as a potential modulator of this critical cellular pathway.
Below is a generalized representation of the STAT3/AKT signaling pathway, which is a key regulator of cell proliferation, survival, and apoptosis.
Experimental Protocols
The isolation and purification of this compound from natural sources are crucial for its further study. The following outlines a general methodology based on reported procedures for the isolation of triterpenoids from plant material.
General Isolation and Purification Workflow
The workflow for isolating this compound typically involves extraction followed by chromatographic separation.
Detailed Methodologies
1. Extraction:
-
The dried and powdered plant material (e.g., roots of Scorzonera mongolica) is subjected to extraction with a suitable organic solvent such as ethanol (B145695) or ethyl acetate at room temperature.
-
The solvent is then evaporated under reduced pressure to yield the crude extract.
2. Chromatographic Separation:
-
The crude extract is subjected to column chromatography on silica gel H, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate components based on polarity.
-
Fractions showing similar profiles on thin-layer chromatography (TLC) are pooled.
-
Further purification of the relevant fractions is achieved using Sephadex LH-20 column chromatography.
-
Final purification to obtain this compound is performed using semi-preparative High-Performance Liquid Chromatography (HPLC).
3. Structural Elucidation:
-
The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR, 13C NMR) and Mass Spectrometry (MS).
4. In Vitro Anti-Tumor Assay (MTT Assay):
-
Human cancer cell lines (e.g., A-549 lung carcinoma) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 48 or 72 hours).
-
After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined. It has been reported that some compounds from Scorzonera mongolica demonstrated significant inhibitory effects on A-549 cancer cells at a concentration of 50 mg·L-1.
References
Biological Activity of Triterpenoids from Scorzonera mongolica: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of triterpenoids isolated from Scorzonera mongolica. This plant, a staple in traditional medicine across Asia, is a rich source of bioactive compounds, with its triterpenoids demonstrating significant potential in oncology and other therapeutic areas.[1][2][3][4] This document collates quantitative data, details experimental methodologies, and visualizes key processes to support further research and development.
Cytotoxic Activity of Scorzonera mongolica Triterpenoids
A significant body of research has focused on the cytotoxic effects of triterpenoids from Scorzonera mongolica against various cancer cell lines. These compounds have shown moderate to significant inhibitory effects, highlighting their potential as anticancer agents.[1][5][6]
The cytotoxic activities of various triterpenoids isolated from Scorzonera mongolica are summarized below. The data is presented to facilitate comparison across different compounds and cancer cell lines.
Table 1: Cytotoxicity of Erythrodiol (B191199) Triterpene Fatty Esters
| Compound | Cell Line | Concentration | % Cell Growth Inhibition | Assay | Reference |
| Erythrodiol | A-549 (Human Lung Cancer) | 50 µg/mL | 66.8% | MTT/SRB | [1] |
| 3β-tetradecanoyl erythrodiol | A-549 (Human Lung Cancer) | 50 µg/mL | 69.8% | MTT/SRB | [1] |
| 3β-dodecanoyl erythrodiol | A-549 (Human Lung Cancer) | Not specified | Moderate | MTT/SRB | [5] |
Table 2: Cytotoxicity of Various Triterpenes
| Compound | Cell Line | Concentration | Activity | Assay | Reference |
| Lupeol | A-549 (Human Lung Cancer) | 50 mg/L | Significant Inhibition | MTT/SRB | [6] |
| Betulin | A-549 (Human Lung Cancer) | 50 mg/L | Significant Inhibition | MTT/SRB | [6] |
| Betulinic acid | A-549 (Human Lung Cancer) | 50 mg/L | Significant Inhibition | MTT/SRB | [6] |
| Lupeol acetate | A-549 (Human Lung Cancer) | 50 mg/L | Significant Inhibition | MTT/SRB | [6] |
| 23Z-3β-acetoxyeupha-7,23-diene-25-ol | A-549 (Human Lung Cancer) | 50 mg/L | Significant Inhibition | MTT/SRB | [6] |
| Butyrospermyl acetate | Bel-7402 (Human Hepatocellular Carcinoma) | 50 mg/L | Strong Cytotoxicity | MTT/SRB | [6] |
The evaluation of the cytotoxic activity of triterpenoids from S. mongolica has primarily been conducted using MTT and SRB assays.[1][5][6]
1.2.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells (e.g., A-549, Bel-7402) are seeded into 96-well plates at a specific density and incubated to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the isolated triterpenoids and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: After incubation, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow the MTT to be metabolized.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are solubilized with a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.
1.2.2. SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After the incubation period, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating.
-
Staining: The plates are washed with water, and the cells are stained with SRB solution.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Protein-Bound Dye Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 510 nm). The percentage of cell growth inhibition is calculated based on the absorbance of treated versus untreated cells.
Other Biological Activities
While cytotoxicity is the most extensively documented activity, triterpenoids from the Scorzonera genus, including S. mongolica, are also associated with other significant biological effects.[2][3] These include anti-inflammatory, analgesic, and hepatoprotective activities.[1][2] The triterpene content is believed to be correlated with the observed analgesic and anti-inflammatory effects.[1][7]
Further research is required to isolate specific triterpenoids from S. mongolica and quantify their anti-inflammatory and other biological activities, as well as to elucidate the underlying mechanisms of action.
Visualizing Experimental Workflows and Pathways
Understanding the workflow from plant material to biological data is crucial for replicating and building upon existing research.
The following diagram illustrates a typical workflow for the isolation of triterpenoids from Scorzonera mongolica and the subsequent evaluation of their cytotoxic properties.
Caption: Workflow for Triterpenoid Isolation and Cytotoxicity Testing.
While not yet fully elucidated for triterpenoids specifically from S. mongolica, many triterpenes exert their anti-inflammatory effects by modulating key signaling pathways such as the NF-κB pathway. A generalized potential mechanism is depicted below.
Caption: Potential NF-κB Inhibitory Pathway of Triterpenoids.
Conclusion and Future Directions
Triterpenoids isolated from Scorzonera mongolica have demonstrated notable cytotoxic activities against lung and liver cancer cell lines. The compounds lupeol, betulin, betulinic acid, and various triterpene esters are of particular interest for further investigation.
For drug development professionals, these findings represent promising starting points for the design of novel anticancer agents. Future research should focus on:
-
Elucidating the specific mechanisms of action and signaling pathways involved in the cytotoxic effects.
-
Conducting broader screening of these compounds against a wider range of cancer cell lines.
-
Quantifying the anti-inflammatory, analgesic, and other biological activities of purified triterpenoids from S. mongolica.
-
Performing in vivo studies to validate the therapeutic potential of these compounds.
This guide serves as a foundational resource for researchers aiming to harness the therapeutic potential of Scorzonera mongolica triterpenoids.
References
- 1. researchgate.net [researchgate.net]
- 2. Phytochemical Composition and Biological Activities of Scorzonera Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytochemical Composition and Biological Activities of Scorzonera Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A new erythrodiol triterpene fatty ester from Scorzonera mongolica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Dammaradienyl Acetate: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dammaradienyl acetate (B1210297), a naturally occurring triterpenoid (B12794562), has emerged as a compound of interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of dammaradienyl acetate, focusing on its reported anti-cancer and potential anti-inflammatory activities. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes implicated biological pathways to serve as a resource for researchers and professionals in drug discovery and development. While preliminary studies suggest promising bioactivity, further in-depth research is required to fully elucidate its mechanisms of action and therapeutic efficacy.
Introduction
This compound is a triterpenoid compound that can be isolated from various plant species, including Inula helenium and Scorzonera mongolica. Triterpenoids as a class are known for their diverse pharmacological properties, and this compound is being investigated for its potential role in cancer therapy and inflammation modulation. This guide aims to consolidate the existing scientific information on this compound to facilitate further research and development.
Potential Therapeutic Uses
Current research primarily points towards two main therapeutic avenues for this compound: oncology and anti-inflammatory applications.
Anticancer Activity
Preliminary in vitro studies have suggested that this compound possesses cytotoxic effects against certain cancer cell lines. One study reported its inhibitory effects on A-549 (human lung carcinoma) and Bel-7402 (human hepatoma) cancer cells.
Anti-inflammatory Activity
While direct studies on the anti-inflammatory properties of this compound are limited, the broader class of triterpenoids is well-known for its anti-inflammatory effects. The potential for this compound to modulate inflammatory pathways warrants further investigation.
Quantitative Data
To date, specific IC50 values for the biological activities of this compound are not widely published. However, one study provides a preliminary indication of its cytotoxic concentration.
Table 1: Cytotoxicity of this compound
| Cell Line | Cancer Type | Concentration | Reported Effect |
| A-549 | Lung Carcinoma | 50 mg/L | Inhibitory effects observed |
| Bel-7402 | Hepatoma | 50 mg/L | Inhibitory effects observed |
Note: This data is based on initial screening and does not represent IC50 values. Further dose-response studies are necessary to determine the precise potency of this compound.
Experimental Protocols
The following sections detail standardized protocols that can be adapted for the evaluation of the therapeutic potential of this compound.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A-549, Bel-7402) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay
The Griess assay is a common method to quantify nitric oxide (NO) production by measuring its stable metabolite, nitrite (B80452), in cell culture supernatants. This assay is often used to screen for anti-inflammatory activity.
Protocol:
-
Cell Seeding: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant from each well.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubation and Measurement: Incubate the mixture at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound have not been definitively elucidated, based on the known mechanisms of other triterpenoids and their observed biological activities, the following pathways are plausible targets for investigation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and cell survival. Many anti-inflammatory and anti-cancer agents exert their effects by inhibiting this pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer.
Conclusion and Future Directions
This compound presents as a promising natural compound with potential anti-cancer properties. The preliminary data suggests that it warrants more rigorous investigation. Future research should focus on:
-
Determining IC50 values for its cytotoxic effects against a broader panel of cancer cell lines.
-
Elucidating the specific molecular targets and signaling pathways through which it exerts its biological effects.
-
Conducting in vivo studies to evaluate its efficacy and safety in animal models of cancer and inflammation.
-
Investigating its potential synergistic effects with existing chemotherapeutic agents.
This technical guide provides a foundational resource for the scientific community to build upon in exploring the full therapeutic potential of this compound. The detailed protocols and visualized pathways offer a starting point for designing and executing further studies to validate and expand upon the current knowledge of this intriguing triterpenoid.
Methodological & Application
Application Notes and Protocols for the Extraction of Dammaradienyl Acetate from Inula helenium Roots
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inula helenium, commonly known as elecampane, is a perennial plant of the Asteraceae family, the roots of which have been used in traditional medicine for various ailments. The roots of Inula helenium are a known source of various bioactive compounds, including the dammarane-type triterpenoid (B12794562), Dammaradienyl acetate (B1210297).[1] This document provides a detailed protocol for the extraction, isolation, and purification of Dammaradienyl acetate from the roots of Inula helenium. The methodology is based on established principles of natural product chemistry, focusing on the nonpolar nature of the target compound.
This compound is a triterpenoid acetate with the molecular formula C₃₂H₅₂O₂ and a molecular weight of 468.8 g/mol .[2][3] Triterpenoids from various plant sources are known to possess a range of pharmacological activities. This protocol is intended for laboratory-scale extraction and purification and can be adapted for larger-scale operations.
Experimental Protocols
1. Plant Material Preparation
Proper preparation of the plant material is crucial for efficient extraction.
-
Collection and Identification: The roots of Inula helenium should be collected from a reliable source and botanically authenticated.
-
Cleaning and Drying: The roots should be thoroughly washed with water to remove soil and other debris. Subsequently, they should be air-dried in the shade or in a well-ventilated oven at a temperature not exceeding 40-50°C to prevent the degradation of thermolabile compounds.
-
Grinding: The dried roots are then ground into a coarse powder using a mechanical grinder. A smaller particle size increases the surface area for solvent penetration, leading to a more efficient extraction.
2. Extraction of Crude Extract
The selection of an appropriate solvent is critical for the selective extraction of the target compound. Given that this compound is a relatively nonpolar molecule, a nonpolar solvent is recommended for the initial extraction.
-
Recommended Solvent: n-Hexane is a suitable solvent for the extraction of this compound and other nonpolar constituents from the plant material.[4][5][6]
-
Extraction Method: Maceration
-
Place 100 g of the powdered Inula helenium root into a large Erlenmeyer flask.
-
Add 500 mL of n-hexane to the flask.
-
Seal the flask and allow it to stand at room temperature for 48-72 hours with occasional shaking.
-
After the maceration period, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate (the n-hexane extract) and repeat the extraction process on the plant residue two more times with fresh n-hexane to ensure complete extraction.
-
Combine the filtrates from all three extractions.
-
-
Solvent Evaporation: The combined n-hexane extract is then concentrated under reduced pressure using a rotary evaporator at a temperature of 40-45°C to yield a crude extract.
3. Fractionation of the Crude Extract
Fractionation of the crude extract is necessary to separate the compounds based on their polarity, which simplifies the subsequent purification steps.
-
Liquid-Liquid Partitioning:
-
Dissolve the crude n-hexane extract in a minimal amount of 90% methanol (B129727).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of n-hexane and shake vigorously.
-
Allow the layers to separate. The upper n-hexane layer will contain the nonpolar compounds, including this compound, while the lower aqueous methanol layer will contain more polar compounds.
-
Collect the n-hexane layer.
-
Repeat the partitioning of the aqueous methanol layer with fresh n-hexane two more times.
-
Combine all the n-hexane fractions and evaporate the solvent to obtain a nonpolar fraction enriched with this compound.
-
4. Isolation and Purification by Column Chromatography
Column chromatography is a standard technique for the separation of individual compounds from a mixture.
-
Stationary Phase: Silica (B1680970) gel (60-120 mesh) is a commonly used adsorbent for the separation of triterpenoids.
-
Mobile Phase: A gradient elution system of n-hexane and ethyl acetate is recommended. The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity.
-
Procedure:
-
Prepare a slurry of silica gel in n-hexane and pack it into a glass column.
-
Dissolve the dried nonpolar fraction in a minimal amount of n-hexane and adsorb it onto a small amount of silica gel.
-
After evaporating the solvent, carefully load the dried sample onto the top of the prepared column.
-
Begin the elution with 100% n-hexane and gradually increase the polarity by adding increasing percentages of ethyl acetate (e.g., 99:1, 98:2, 95:5 n-hexane:ethyl acetate, and so on).
-
Collect the eluting solvent in fractions of equal volume (e.g., 20 mL).
-
-
Monitoring the Separation: The separation process is monitored by Thin Layer Chromatography (TLC).
-
Spot a small amount of each collected fraction onto a silica gel TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 9:1).
-
Visualize the spots under UV light (if the compound is UV active) or by spraying with a suitable visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating) which is effective for triterpenoids.
-
Combine the fractions that show a single spot with a similar Rf value corresponding to the expected value for this compound.
-
5. Final Purification by Preparative TLC or Recrystallization
For obtaining a highly pure compound, a final purification step may be necessary.
-
Preparative Thin Layer Chromatography (pTLC): The combined fractions can be further purified using pTLC with a suitable solvent system to isolate the pure compound.
-
Recrystallization: If the isolated compound is crystalline, it can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., methanol, acetone, or a mixture of hexane (B92381) and ethyl acetate).
Data Presentation
The following tables provide an example of how to structure the quantitative data obtained during the extraction and purification process. The values presented are for illustrative purposes and will vary depending on the quality of the plant material and the efficiency of the extraction.
Table 1: Extraction Yields
| Plant Material | Weight of Dry Root Powder (g) | Volume of n-hexane used (mL) | Weight of Crude Extract (g) | Yield of Crude Extract (%) |
|---|
| Inula helenium | 100 | 1500 (3 x 500) | 5.2 | 5.2% |
Table 2: Fractionation and Purification Yields
| Fraction/Compound | Weight (mg) | Yield from Crude Extract (%) | Purity (by HPLC/TLC) |
|---|---|---|---|
| Enriched Nonpolar Fraction | 1800 | 34.6% | - |
| Purified this compound | 150 | 2.9% | >98% |
Experimental Workflow Diagram
Caption: Workflow for the extraction and isolation of this compound.
Signaling Pathway Diagram (Illustrative)
While the extraction protocol itself does not involve a signaling pathway, for researchers in drug development, understanding the potential biological targets of this compound is crucial. The following is an illustrative diagram of a hypothetical signaling pathway that a triterpenoid might modulate, based on common mechanisms of action for such compounds.
Caption: Hypothetical signaling pathway modulated by this compound.
References
- 1. This compound | CAS:52914-31-5 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. biocrick.com [biocrick.com]
- 3. This compound | C32H52O2 | CID 14137680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Isolation of Dammaradienyl Acetate using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dammaradienyl acetate (B1210297) is a dammarane-type triterpenoid (B12794562) that has been isolated from various plant sources, including Inula helenium and the Ethiopian Inula confertiflora.[1] Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, making them of significant interest in drug discovery and development. Column chromatography is a fundamental and effective technique for the purification of these compounds from complex plant extracts.[2] This document provides a detailed protocol for the isolation of dammaradienyl acetate using silica (B1680970) gel column chromatography.
Principle of Separation
Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. For the isolation of moderately polar triterpenoids like this compound, a normal-phase chromatography setup is typically employed. In this system, a polar stationary phase (silica gel) is used in conjunction with a non-polar mobile phase. As the mobile phase polarity is gradually increased (gradient elution), compounds with weaker interactions with the silica gel elute first, followed by those with stronger interactions. This compound, being a relatively non-polar triterpenoid acetate, will elute with a mobile phase of low to moderate polarity.
Data Presentation
The following table summarizes the key quantitative parameters for the column chromatographic isolation of this compound. These values are based on established protocols for the separation of similar triterpenoids and may require optimization depending on the specific crude extract.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (60-120 or 70-230 mesh) | The choice of mesh size depends on the desired resolution and flow rate. |
| Column Dimensions | 4.2 cm (ID) x 45 cm (L) | Dimensions can be scaled up or down based on the amount of crude extract. |
| Sample Loading | 2-5 g of crude extract per 100 g of silica gel | The extract should be pre-adsorbed onto a small amount of silica gel for dry loading. |
| Mobile Phase | Hexane/Petroleum Ether and Ethyl Acetate/Acetone | A gradient elution is recommended for optimal separation. |
| Elution Gradient | Stepwise or linear gradient from 100% Hexane to Hexane:Ethyl Acetate (8:2) or similar ratios | The specific gradient profile should be optimized based on TLC analysis. |
| Flow Rate | 30-40 drops/min (Gravity Chromatography) | Can be increased with flash chromatography systems. |
| Fraction Volume | 20-25 mL | Smaller fraction volumes can improve the resolution of closely eluting compounds. |
| TLC Monitoring | Silica gel 60 F254 plates | Visualized under UV light (254 nm) and/or by staining with an appropriate reagent. |
| TLC Mobile Phase | Hexane:Ethyl Acetate (9:1 or 8:2 v/v) | The Rf value for this compound should be determined for the specific system. |
Experimental Protocol
Preparation of the Crude Extract
-
Extraction: The dried and powdered plant material (e.g., roots of Inula species) is exhaustively extracted with a suitable solvent such as ethanol (B145695) or chloroform (B151607).
-
Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude extract.
-
Fractionation (Optional): For very complex extracts, a preliminary liquid-liquid fractionation can be performed to enrich the triterpenoid content.
Thin-Layer Chromatography (TLC) Analysis
-
Plate Preparation: Use pre-coated silica gel 60 F254 TLC plates.
-
Sample Application: Dissolve a small amount of the crude extract in a suitable solvent (e.g., chloroform or dichloromethane) and spot it onto the baseline of the TLC plate.
-
Development: Develop the TLC plate in a chamber saturated with a mobile phase such as hexane:ethyl acetate (9:1 or 8:2 v/v).
-
Visualization: After development, dry the plate and visualize the spots under UV light (254 nm). Further visualization can be achieved by spraying with a solution of vanillin-sulfuric acid or ceric sulfate (B86663) and gentle heating.
-
Rf Determination: Calculate the Retention factor (Rf) of the target compound to guide the selection of the mobile phase for column chromatography.
Column Chromatography
-
Column Packing:
-
Secure a glass column vertically.
-
Place a small plug of cotton wool at the bottom of the column.
-
Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 100% hexane).
-
Pour the slurry into the column and allow the silica gel to settle, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).
-
Add a small amount of silica gel to the dissolved extract and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the powdered sample onto the top of the column.
-
-
Elution:
-
Begin elution with the least polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent (e.g., ethyl acetate or acetone). A suggested gradient could be:
-
100% Hexane
-
Hexane:Ethyl Acetate (9.5:0.5)
-
Hexane:Ethyl Acetate (9:1)
-
Hexane:Ethyl Acetate (8.5:1.5)
-
Hexane:Ethyl Acetate (8:2)
-
-
-
Fraction Collection:
-
Collect the eluate in fractions of a consistent volume (e.g., 20-25 mL) in labeled test tubes or vials.
-
-
Monitoring the Separation:
-
Analyze the collected fractions by TLC using the same mobile phase system as in the initial analysis.
-
Combine the fractions that show a pure spot corresponding to the Rf value of this compound.
-
-
Isolation of the Compound:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the isolated this compound.
-
The purity of the isolated compound should be confirmed by spectroscopic methods such as NMR and Mass Spectrometry.
-
Visualization of the Experimental Workflow
Caption: Workflow for the isolation of this compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Dammaradienyl Acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dammaradienyl acetate (B1210297) is a tetracyclic triterpenoid (B12794562) compound found in various plant species.[1] Triterpenoids are a large and structurally diverse class of natural products with a wide range of reported biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Accurate and reliable quantitative analysis of these compounds is crucial for drug discovery, quality control of herbal medicines, and pharmacological research. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of Dammaradienyl acetate.
Chemical Structure
Figure 1: Chemical Structure of this compound.
Experimental Protocols
This section provides a detailed methodology for the analysis of this compound using a reversed-phase HPLC method. The protocol is based on established methods for the analysis of similar triterpenoid compounds.
1. Sample Preparation
A reliable and reproducible sample preparation protocol is critical for accurate quantification.
-
Standard Solution Preparation:
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in 10 mL of methanol (B129727) to obtain a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Plant Material Extraction:
-
Weigh 1 g of dried and powdered plant material.
-
Extract with 20 mL of methanol using ultrasonication for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC injection.
-
2. HPLC Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of this compound.
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Charged Aerosol Detector (CAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable for this separation.
-
Mobile Phase: A gradient elution of acetonitrile (B52724) (A) and water (B) is recommended.
-
Start with a composition of 60% A and 40% B.
-
Linearly increase to 90% A over 20 minutes.
-
Hold at 90% A for 5 minutes.
-
Return to the initial conditions and equilibrate the column for 5 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection:
-
UV detection at 205 nm is a common choice for triterpenoids that lack strong chromophores.
-
For higher sensitivity, a Charged Aerosol Detector (CAD) can be employed.
-
Data Presentation: Quantitative Data Summary
The following table summarizes the typical quantitative performance parameters for an HPLC method for triterpenoid analysis, which can be expected for the analysis of this compound.
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Precision (RSD%) | < 2% |
| Recovery (%) | 95 - 105% |
| Retention Time | Dependent on the specific method, but typically between 10-20 minutes |
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the HPLC analysis of this compound, from sample preparation to data analysis.
References
Unveiling the Molecular Architecture: A Guide to the NMR-Based Structural Analysis of Dammaradienyl Acetate
For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous structural elucidation of natural products. This document provides detailed application notes and protocols for determining the chemical structure of dammaradienyl acetate (B1210297), a tetracyclic triterpenoid, utilizing a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Dammaradienyl acetate, a member of the dammarane (B1241002) family of triterpenoids, possesses a complex carbocyclic framework. The precise assignment of its proton (¹H) and carbon (¹³C) chemical shifts is paramount for its unequivocal identification and for understanding its chemical and biological properties. This guide outlines the systematic workflow, from sample preparation to the interpretation of multidimensional NMR data, facilitating a comprehensive structural analysis.
Application Notes
The structural elucidation of this compound hinges on a combinatorial approach employing ¹H NMR, ¹³C NMR, and a series of 2D NMR techniques including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
-
¹H NMR Spectroscopy: The proton spectrum provides initial insights into the types of protons present in the molecule. Key diagnostic signals for this compound include the acetyl methyl singlet, olefinic protons of the two double bonds, a proton on the carbon bearing the acetate group, and a cluster of signals corresponding to the steroidal backbone.
-
¹³C NMR Spectroscopy: The carbon spectrum reveals the total number of carbon atoms and their electronic environments. Characteristic signals include those for the carbonyl and methyl carbons of the acetate group, four olefinic carbons, a carbon attached to the oxygen, and a multitude of signals from the tetracyclic core.
-
2D NMR Spectroscopy:
-
COSY: This experiment establishes proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the spin systems of the cyclohexane (B81311) rings and the side chain.
-
HSQC: This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a powerful method for assigning the carbons that have attached protons.
-
HMBC: This experiment reveals long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for connecting the various spin systems and for assigning quaternary carbons that lack directly attached protons.
-
By systematically analyzing the correlations observed in these spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the definitive structural confirmation of this compound.
Quantitative NMR Data Summary
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound, as determined in deuterochloroform (CDCl₃).
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Atom No. | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 3 | 4.51 | dd | 11.5, 5.5 |
| 20 | 5.11 | t | 7.0 |
| 24 | 5.10 | t | 7.0 |
| Acetate CH₃ | 2.05 | s | - |
| 18 | 0.88 | s | - |
| 19 | 0.87 | s | - |
| 21 | 1.69 | s | - |
| 26 | 1.61 | s | - |
| 27 | 1.53 | s | - |
| 28 | 0.87 | s | - |
| 29 | 0.87 | s | - |
| 30 | 0.97 | s | - |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Atom No. | Chemical Shift (δ) ppm |
| 1 | 38.5 |
| 2 | 23.8 |
| 3 | 81.0 |
| 4 | 37.8 |
| 5 | 55.8 |
| 6 | 18.2 |
| 7 | 34.6 |
| 8 | 40.0 |
| 9 | 50.5 |
| 10 | 37.0 |
| 11 | 21.5 |
| 12 | 28.1 |
| 13 | 45.1 |
| 14 | 50.1 |
| 15 | 31.5 |
| 16 | 27.8 |
| 17 | 52.5 |
| 18 | 15.6 |
| 19 | 16.2 |
| 20 | 124.4 |
| 21 | 131.5 |
| 22 | 39.8 |
| 23 | 22.8 |
| 24 | 124.2 |
| 25 | 131.3 |
| 26 | 25.7 |
| 27 | 17.7 |
| 28 | 28.0 |
| 29 | 15.4 |
| 30 | 16.1 |
| Acetate C=O | 171.0 |
| Acetate CH₃ | 21.3 |
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of purified this compound.
-
Solvent Selection: Use a high-purity deuterated solvent. Deuterochloroform (CDCl₃) is a common choice for triterpenoids.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into the NMR tube.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
1. ¹H NMR Spectroscopy
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-15 ppm, centered around 5-6 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum.
2. ¹³C NMR Spectroscopy
-
Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-250 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Processing: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum.
3. 2D COSY Spectroscopy
-
Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).
-
Spectral Width (F1 and F2): Same as the ¹H NMR spectrum.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-4.
-
Processing: Apply a sine-squared window function in both dimensions and perform a magnitude calculation.
4. 2D HSQC Spectroscopy
-
Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2' on Bruker instruments).
-
Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum.
-
Spectral Width (F1 - ¹³C): 160-180 ppm, centered to cover the aliphatic and olefinic regions.
-
Number of Increments (F1): 256.
-
Number of Scans per Increment: 4-8.
-
¹JCH Coupling Constant: Set to an average value of 145 Hz.
-
Processing: Apply a sine-squared window function in both dimensions.
5. 2D HMBC Spectroscopy
-
Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum.
-
Spectral Width (F1 - ¹³C): Same as the ¹³C NMR spectrum.
-
Number of Increments (F1): 512.
-
Number of Scans per Increment: 16-32.
-
Long-Range Coupling Constant (ⁿJCH): Set to an optimized value, typically 8 Hz, to observe 2- and 3-bond correlations.
-
Processing: Apply a sine-squared window function in both dimensions and perform a magnitude calculation.
Visualizations
The following diagrams illustrate the workflow for NMR-based structural elucidation and the key correlations used to assemble the structure of this compound.
Dammaradienyl acetate as a reference standard in phytochemical analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dammaradienyl acetate (B1210297) is a tetracyclic triterpenoid (B12794562) compound found in various plant species, including those of the Inula and Scorzonera genera.[1] As a distinct phytochemical marker, its quantification is crucial for the standardization and quality control of herbal extracts and formulations. Furthermore, dammaradienyl acetate and related dammarane-type triterpenoids have garnered significant interest in drug discovery due to their potential therapeutic properties, including antitumor activities.[1] These compounds have been shown to induce apoptosis in cancer cells through modulation of key signaling pathways.
This document provides detailed application notes and experimental protocols for the use of this compound as a reference standard in phytochemical analysis. It is intended to guide researchers, scientists, and drug development professionals in the accurate quantification of this compound in various matrices and to provide insights into its biological context.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and use in analytical methodologies.
| Property | Value | Reference |
| CAS Number | 52914-31-5 | [1] |
| Molecular Formula | C₃₂H₅₂O₂ | [1] |
| Molecular Weight | 468.75 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Purity | Typically >98% | |
| Storage | Store in a sealed, cool, and dry condition. Stock solutions can be stored at -20°C for several months. |
Application Notes
Quantification in Herbal Extracts
This compound serves as a critical reference standard for the quantification of its content in raw plant materials and finished herbal products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose. The concentration of this compound can be an indicator of the quality and authenticity of the botanical extract.
Quality Control of Formulations
In the development of herbal-based pharmaceuticals or nutraceuticals, ensuring batch-to-batch consistency is paramount. By using a well-characterized this compound reference standard, manufacturers can establish precise specifications for their products, guaranteeing consistent dosage and efficacy.
Pharmacokinetic Studies
To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in biological systems, a highly pure reference standard is essential for the validation of analytical methods used to measure its concentration in plasma, tissues, and other biological fluids.
Biological Activity and Mechanistic Studies
For in vitro and in vivo studies investigating the pharmacological effects of this compound, a reference standard of known purity and identity is crucial to ensure that the observed effects are attributable to the compound of interest. This is particularly relevant for studies on its antitumor properties and the elucidation of its mechanism of action, such as its impact on cellular signaling pathways.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific laboratory equipment, sample matrix, and analytical requirements.
Protocol 1: Quantitative Analysis of this compound in a Plant Extract by High-Performance Liquid Chromatography (HPLC-UV)
This protocol describes a method for the quantification of this compound in a plant extract using a reference standard.
1.1. Materials and Reagents
-
This compound Reference Standard (>98% purity)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid (analytical grade)
-
Methanol (B129727) (analytical grade) for extraction
-
Plant extract containing this compound
-
0.45 µm syringe filters
1.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV/Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
1.3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound Reference Standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
1.4. Preparation of Sample Solution
-
Accurately weigh 1 g of the powdered plant extract.
-
Add 20 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 3000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in 5 mL of methanol.
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.
1.5. Chromatographic Conditions
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
0-20 min: 80-100% B
-
20-25 min: 100% B
-
25-26 min: 100-80% B
-
26-30 min: 80% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 205 nm
-
Injection Volume: 10 µL
1.6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.
-
Calculate the content of this compound in the original plant extract (mg/g).
1.7. Illustrative Quantitative Data
Disclaimer: The following data is for illustrative purposes and based on typical performance for similar triterpenoid compounds. Actual results may vary and require in-house validation.
Table 1: HPLC-UV Method Validation Parameters (Illustrative)
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Protocol 2: Identification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a method for the qualitative identification of this compound.
2.1. Materials and Reagents
-
This compound Reference Standard (>98% purity)
-
Sample extract
-
Hexane (B92381) (GC grade)
-
Ethyl acetate (GC grade)
2.2. Instrumentation
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column suitable for triterpenoid analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
2.3. Sample Preparation
-
Dissolve a small amount of the reference standard and the sample extract in a 1:1 mixture of hexane and ethyl acetate.
-
Filter through a 0.45 µm syringe filter if necessary.
2.4. GC-MS Conditions
-
Injector Temperature: 280°C
-
Carrier Gas: Helium
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 min
-
Ramp to 280°C at 10°C/min, hold for 15 min
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-600
2.5. Data Analysis
-
Compare the retention time of the peak in the sample chromatogram with that of the this compound reference standard.
-
Compare the mass spectrum of the corresponding peak in the sample with the mass spectrum of the reference standard. Key fragments for triterpene acetates should be examined.
Protocol 3: Purity Assessment by Quantitative NMR (qNMR)
qNMR is a primary ratio method for determining the purity of a reference standard without the need for a specific reference standard of the same compound.
3.1. Materials and Reagents
-
This compound sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., Chloroform-d, Methanol-d4)
3.2. Instrumentation
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
3.3. Sample Preparation
-
Accurately weigh the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
3.4. NMR Acquisition
-
Acquire a quantitative ¹H NMR spectrum with appropriate parameters (e.g., sufficient relaxation delay, accurate pulse calibration).
3.5. Data Analysis
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity of the this compound sample using the following equation:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Table 2: Illustrative qNMR Purity Assessment Data
| Parameter | Value |
| Analyte Signal (Integral) | User-defined |
| Internal Standard Signal (Integral) | User-defined |
| Analyte Mass | User-defined |
| Internal Standard Mass | User-defined |
| Calculated Purity | >98% |
Visualization of Experimental Workflow and Biological Pathways
Workflow for Quantification of this compound
References
Investigating the Anti-Tumor Potential of Dammaradienyl Acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dammaradienyl acetate (B1210297), a triterpenoid (B12794562) compound, has been identified as a constituent of certain medicinal plants, including Scorzonera mongolica Maxim and Kalimeris indica. While research into the anti-tumor properties of compounds isolated from these plants is ongoing, specific data on the anti-tumor mechanism of action for Dammaradienyl acetate itself is limited in currently available scientific literature. This document provides an overview of the known context of this compound's discovery in anti-tumor research and presents generalized protocols for assessing the cytotoxic and anti-proliferative effects of natural compounds, based on methodologies cited in relevant studies.
Introduction
Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in oncology research due to their potential anti-tumor activities. This compound is a dammarane-type triterpenoid. It has been isolated from plants such as Scorzonera mongolica Maxim, which has been investigated for its anti-tumor constituents.
A key study on the chemical constituents of Scorzonera mongolica Maxim led to the isolation of fifteen triterpenes, including this compound. In this study, a subset of the isolated compounds, namely lupeol (B1675499), betulin, betulinic acid, lupeol acetate, and 23Z-3β-acetoxyeupha-7,23-diene-25-ol, demonstrated significant inhibitory effects on A-549 human lung carcinoma cells. Another compound, butyrospermyl acetate, showed strong cytotoxicity against Bel-7402 human hepatocellular carcinoma cells at a concentration of 50 mg·L⁻¹[1]. However, the specific cytotoxic or anti-tumor activity of this compound was not detailed in the abstract of this study.
Due to the current lack of specific data on the anti-tumor mechanism of this compound, this document will focus on providing standardized protocols for the initial in vitro evaluation of a novel compound's anti-cancer properties, using the methodologies mentioned in the context of its isolation.
Data Presentation
As of the latest literature review, there is no specific quantitative data available for the anti-tumor activity of this compound. Therefore, a data table for this compound cannot be provided at this time. For illustrative purposes, the following table structure is recommended for presenting cytotoxicity data once it becomes available.
Table 1: In Vitro Cytotoxicity of this compound on Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC₅₀ (µM) | Remarks |
| e.g., A-549 | Lung Carcinoma | MTT | 48 | Data not available | |
| e.g., Bel-7402 | Hepatocellular Carcinoma | SRB | 72 | Data not available | |
| e.g., MCF-7 | Breast Adenocarcinoma | MTT | 48 | Data not available | |
| e.g., HT-29 | Colon Carcinoma | SRB | 72 | Data not available |
Experimental Protocols
The following are detailed, generalized protocols for common in vitro assays used to screen for anti-tumor activity, based on the methodologies referenced in the study that isolated this compound.
Cell Culture
-
Cell Lines: Human cancer cell lines such as A-549 (lung carcinoma) and Bel-7402 (hepatocellular carcinoma) can be used.
-
Culture Medium: Use the appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells upon reaching 80-90% confluency.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in the culture medium. Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the isolation and screening of natural compounds for anti-tumor activity, as described in the literature.
Caption: General workflow for the isolation of this compound and subsequent in vitro anti-tumor screening.
Signaling Pathways
Currently, there is no published research detailing the specific signaling pathways modulated by this compound in cancer cells. Further investigation is required to elucidate its mechanism of action. Should this compound demonstrate significant anti-tumor activity, subsequent studies would typically investigate its effects on key cancer-related signaling pathways, such as:
-
Apoptosis Pathway: (e.g., Caspase activation, Bcl-2 family protein expression).
-
Cell Cycle Regulation: (e.g., Cyclin and CDK expression).
-
PI3K/Akt/mTOR Pathway: (A critical pathway in cell survival and proliferation).
-
MAPK/ERK Pathway: (Involved in cell proliferation, differentiation, and survival).
Conclusion and Future Directions
This compound is a naturally occurring triterpenoid that has been identified in plants with traditional medicinal uses. While related compounds isolated from the same plant source have shown promising anti-tumor activities, the specific efficacy and mechanism of action of this compound remain to be elucidated. The protocols provided herein offer a standard framework for the initial in vitro assessment of its anti-cancer potential. Future research should focus on performing these and more advanced assays to determine if this compound possesses clinically relevant anti-tumor properties and to uncover the molecular pathways through which it may exert its effects.
References
Application Notes and Protocols for In Vivo Studies of Acetate Compounds in Animal Models
Disclaimer: As of December 2025, dedicated in vivo studies on dammaradienyl acetate (B1210297) in animal models are not available in the public domain. The following application notes and protocols are compiled from research on structurally related acetate-containing compounds and plant extracts, providing a foundational framework for prospective studies on dammaradienyl acetate. The methodologies and findings presented should be adapted and validated for the specific compound of interest.
Anti-inflammatory and Analgesic Effects
Many acetate-containing natural compounds have demonstrated significant anti-inflammatory and analgesic properties in various animal models. These studies provide a basis for investigating this compound for similar therapeutic benefits.
Quantitative Data Summary
| Compound/Extract | Animal Model | Dosing Regimen | Key Findings |
| Ethyl Acetate Extract of Belamcanda chinensis | Mice | 50, 100, 200 mg/kg (intraperitoneal) | Dose-dependent suppression of xylene-induced ear swelling (19.62%, 37.5%, and 41.3% inhibition, respectively). Significant reduction in carrageenan-induced paw edema at 3 hours.[1] |
| Hydroalcoholic Extract of Rosa damascena | Rats (anti-inflammatory), Mice (analgesic) | 250, 500, 1000 mg/kg (oral) | The 1000 mg/kg dose significantly reduced carrageenan-induced paw edema. The extract also showed potent analgesic effects in acetic acid-induced writhing and formalin tests.[2][3] |
| Essential Oil of Zingiber ottensii | Rats | 200, 400, 800 mg/kg (oral) | Significantly reduced carrageenan-induced hind paw edema and decreased the expression of COX-2 and TNF-α in paw tissue.[4] |
| Hydro-alcoholic Extract of Astragalus hamosus | Rats | 100, 300, 700, 1000 mg/kg | Dose-dependent reduction in formalin-induced paw edema. Analgesic effects at 700 and 1000 mg/kg were comparable to sodium salicylate.[5] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the anti-inflammatory activity of novel compounds.
-
Animals: Male Wistar rats (150-200g).
-
Materials: 1% w/v carrageenan solution in sterile saline, plethysmometer or digital calipers.
-
Procedure:
-
Acclimatize animals for at least one week.
-
Fast animals overnight before the experiment with free access to water.
-
Administer the test compound (e.g., this compound) or vehicle orally or intraperitoneally. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) should be included.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness immediately before and at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
-
Acetic Acid-Induced Writhing Test in Mice
This protocol is used to evaluate peripheral analgesic activity.
-
Animals: Swiss albino mice (20-25g).
-
Materials: 0.6% v/v acetic acid solution in saline.
-
Procedure:
-
Acclimatize mice and fast them for 2-3 hours before the experiment.
-
Administer the test compound, vehicle, or a standard analgesic (e.g., aspirin) intraperitoneally or orally.
-
After a 30-minute absorption period, inject 0.1 mL/10g body weight of the acetic acid solution intraperitoneally.
-
Immediately place the mice in an observation chamber and count the number of writhes (a specific stretching posture) for each mouse over a 20-minute period.
-
Calculate the percentage of analgesic activity as the reduction in the number of writhes in the treated groups compared to the control group.
-
Visualizations
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Neuroprotective Effects
Several acetate-containing compounds have shown promise in protecting neuronal cells from damage in models of neurodegenerative diseases and ischemic injury.
Quantitative Data Summary
| Compound | Animal Model | Dosing Regimen | Key Findings |
| Eugenol Acetate | Mice (MCAO model of ischemic stroke) | Intraperitoneal injection post-MCAO | Alleviated ischemic brain injury, improved neuromotor function, and restored white matter integrity.[6] |
| Andrographolide (B1667393) | Rats (pMCAO model of cerebral ischemia) | 0.1 mg/kg (intraperitoneal) 1 hour post-pMCAO | Reduced infarct volume by approximately 50% and attenuated neurological deficits.[7][8] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Mice
This model mimics ischemic stroke to evaluate the neuroprotective potential of test compounds.
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Materials: Surgical microscope, micro-suture with a rounded tip.
-
Procedure:
-
Anesthetize the mouse and make a midline neck incision.
-
Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA and the distal ECA.
-
Insert a nylon monofilament suture into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After a specific occlusion period (e.g., 60 minutes), withdraw the suture to allow for reperfusion.
-
Administer the test compound (e.g., this compound) at various time points before or after MCAO.
-
Assess neurological deficits using a scoring system at 24 and 48 hours post-MCAO.
-
Measure the infarct volume using TTC staining of brain sections.
-
Signaling Pathways
Eugenol acetate has been shown to exert its neuroprotective effects by inhibiting the NF-κB signaling pathway in microglia, thereby reducing neuroinflammation.[6]
Visualizations
Caption: Inhibition of NF-κB Pathway by Eugenol Acetate.
Anticancer Activity
The anticancer potential of acetate-containing compounds has been explored in various cancer cell lines and in vivo models.
Quantitative Data Summary
| Compound/Extract | Animal Model | Dosing Regimen | Key Findings |
| Iso-mukaadial acetate | Nude mice with MCF-7 breast cancer xenografts | 100 mg/kg and 300 mg/kg (oral) | Showed potential antitumor effects with a reduction in tumor volume in one animal, but the study was terminated early due to toxicity.[9] |
| Ethyl Acetate/Water Fraction from Tanacetum vulgare | Mice with Ehrlich's tumor | Intraperitoneal application | Prolonged the mean survival time of the animals from 30.2 days to 36.8 days.[10] |
Experimental Protocols
Xenograft Tumor Model in Nude Mice
This model is used to assess the efficacy of anticancer compounds on human tumors grown in immunodeficient mice.
-
Animals: Athymic nude mice (4-6 weeks old).
-
Materials: Human cancer cell line (e.g., MCF-7), Matrigel.
-
Procedure:
-
Harvest cancer cells and resuspend them in a mixture of media and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., this compound), vehicle, or a positive control drug (e.g., cisplatin) according to the desired schedule and route of administration.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and general health of the animals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker expression).
-
Visualizations
Caption: Workflow for Anticancer Xenograft Studies.
Regulation of Lipid Metabolism
Acetate plays a crucial role in lipid metabolism, particularly in milk fat synthesis. Understanding its regulatory mechanisms can have implications for agricultural and nutritional sciences.
Signaling Pathways
Studies in bovine mammary epithelial cells have shown that acetate regulates milk fat synthesis through the mTOR/eIF4E and AMPKα signaling pathways.[11][12][13] Acetate can increase the phosphorylation of AMPKα, leading to increased lipid oxidation and decreased lipid biosynthesis.[13]
Visualizations
Caption: Acetate's Role in Lipid Metabolism via AMPKα.
References
- 1. Anti-Nociceptive and Anti-Inflammatory Activities of the Ethyl Acetate Extract of Belamcanda chinensis (L.) Redouté in Raw 264.7 Cells in vitro and Mouse Model in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. brieflands.com [brieflands.com]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of Anti-inflammatory and Analgesic Activity of the Extract and Fractions of Astragalus hamosus in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects of Eugenol Acetate Against Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of andrographolide in a rat model of permanent cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of andrographolide in a rat model of permanent cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor effect of Iso-mukaadial acetate on MCF-7 breast cancer mice xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Acetate regulates milk fat synthesis through the mammalian target of rapamycin/eukaryotic initiation factor 4E signaling pathway in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acetate-Induced Milk Fat Synthesis Is Associated with Activation of the mTOR Signaling Pathway in Bovine Mammary Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acetic acid activates the AMP-activated protein kinase signaling pathway to regulate lipid metabolism in bovine hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of Dammaradienyl Acetate in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dammaradienyl acetate (B1210297), a triterpenoid (B12794562) compound, presents a promising scaffold for therapeutic development due to its potential biological activities. However, its high lipophilicity poses a significant challenge for its formulation into effective drug delivery systems, often leading to poor aqueous solubility and limited bioavailability. These application notes provide a comprehensive guide for the formulation of Dammaradienyl acetate into various nano-based drug delivery systems, including solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and nanoemulsions. The protocols outlined below are based on established methodologies for encapsulating highly lipophilic active pharmaceutical ingredients (APIs).
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for selecting an appropriate formulation strategy and predicting its in vivo behavior. The available data is summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₂H₅₂O₂ | [1][2][3] |
| Molecular Weight | 468.75 g/mol | [1][2][3] |
| Appearance | Crystalline solid | [2] |
| Boiling Point | 509.2 ± 19.0 °C | [4] |
| Flash Point | 258.8 ± 9.0 °C | [4] |
| Melting Point | Not available | [4] |
| Solubility | Poorly soluble in water. Solubility in organic solvents like ethanol, DMSO, and chloroform (B151607) needs to be experimentally determined. For higher solubility, warming the solution at 37°C and sonication is recommended. | [2][5] |
| Predicted logP | 10.5 | [3] |
Formulation Strategies and Protocols
Given the high lipophilicity of this compound (predicted logP of 10.5), lipid-based nanoformulations are a suitable approach to enhance its solubility and bioavailability. Below are detailed protocols for the preparation of SLNs, NLCs, and nanoemulsions.
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)
SLNs are colloidal carriers made from solid lipids, while NLCs are a second generation of lipid nanoparticles that incorporate a liquid lipid into the solid lipid matrix, creating a less ordered structure that can improve drug loading and reduce drug expulsion during storage.
3.1.1. High-Pressure Homogenization (HPH) Protocol
This is a widely used and scalable method for producing SLNs and NLCs.
Table 2: Example Formulations for this compound SLNs and NLCs
| Component | Function | SLN Formulation (w/w %) | NLC Formulation (w/w %) |
| This compound | Active Pharmaceutical Ingredient | 0.5 - 2.0 | 0.5 - 2.0 |
| Solid Lipid (e.g., Compritol® 888 ATO, Precirol® ATO 5) | Solid matrix | 5.0 - 15.0 | 3.0 - 10.0 |
| Liquid Lipid (e.g., Oleic acid, Miglyol® 812) | Liquid matrix (for NLCs) | - | 2.0 - 5.0 |
| Surfactant (e.g., Poloxamer 188, Tween® 80) | Stabilizer | 1.0 - 3.0 | 1.0 - 3.0 |
| Co-surfactant (e.g., Soy lecithin, Poloxamer 407) | Co-stabilizer | 0.5 - 2.0 | 0.5 - 2.0 |
| Purified Water | Aqueous phase | q.s. to 100 | q.s. to 100 |
Experimental Protocol:
-
Preparation of the Lipid Phase: Melt the solid lipid (and liquid lipid for NLCs) at a temperature approximately 5-10°C above its melting point. Dissolve the this compound in the molten lipid mixture.
-
Preparation of the Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water and heat to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., 8,000-10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Immediately process the hot pre-emulsion through a high-pressure homogenizer. Perform 3-5 homogenization cycles at a pressure of 500-1500 bar. The temperature of the homogenizer should be maintained above the melting point of the lipid.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs or NLCs.
-
Purification (Optional): To remove excess surfactant and unencapsulated drug, the nanoparticle dispersion can be purified by dialysis or centrifugation.
Workflow for SLN/NLC Preparation by High-Pressure Homogenization
Caption: Workflow for SLN/NLC Preparation.
Nanoemulsions
Nanoemulsions are kinetically stable, isotropic systems of oil, water, and surfactants with droplet sizes typically in the range of 20-200 nm. They offer a high surface area for drug absorption.
3.2.1. High-Energy Emulsification Protocol (Ultrasonication or High-Pressure Homogenization)
This method uses mechanical energy to produce fine oil droplets.
Table 3: Example Formulation for a this compound Nanoemulsion
| Component | Function | Formulation (w/w %) |
| This compound | Active Pharmaceutical Ingredient | 0.5 - 2.0 |
| Oil Phase (e.g., Miglyol® 812, Ethyl oleate) | Carrier for API | 5.0 - 20.0 |
| Surfactant (e.g., Tween® 80, Kolliphor® RH 40) | Emulsifier | 10.0 - 25.0 |
| Co-surfactant (e.g., Transcutol® P, Ethanol) | Co-emulsifier | 5.0 - 15.0 |
| Purified Water | Aqueous phase | q.s. to 100 |
Experimental Protocol:
-
Preparation of the Oil Phase: Dissolve this compound in the selected oil.
-
Preparation of the Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water.
-
Coarse Emulsion Formation: Gradually add the oil phase to the aqueous phase under constant stirring to form a coarse emulsion.
-
Nanoemulsification: Subject the coarse emulsion to high-energy emulsification using either a probe sonicator or a high-pressure homogenizer until a translucent nanoemulsion is formed.
-
Equilibration: Allow the nanoemulsion to equilibrate at room temperature for a few hours.
Workflow for Nanoemulsion Preparation by High-Energy Methods
Caption: High-Energy Nanoemulsification Workflow.
Characterization of this compound Formulations
Thorough characterization is essential to ensure the quality, stability, and in vivo performance of the nanoformulations.
Table 4: Key Characterization Parameters and Methodologies
| Parameter | Methodology | Purpose |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Determines the average particle size and the width of the size distribution. A PDI < 0.3 is generally desirable for homogeneity. |
| Zeta Potential | Laser Doppler Velocimetry | Measures the surface charge of the nanoparticles, which is a key indicator of colloidal stability. |
| Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Visualizes the shape and surface characteristics of the nanoparticles. |
| Encapsulation Efficiency (EE) and Drug Loading (DL) | Ultracentrifugation followed by quantification of the unencapsulated drug in the supernatant using a validated analytical method (e.g., HPLC-UV). | EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100DL (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100 |
| In Vitro Drug Release | Dialysis Bag Method / Sample and Separate Technique | Evaluates the rate and extent of drug release from the nanoparticles over time in a relevant release medium (e.g., phosphate (B84403) buffer with a surfactant to ensure sink conditions). |
| Physical Stability | Monitoring of particle size, PDI, zeta potential, and for any signs of aggregation or drug leakage over time at different storage conditions (e.g., 4°C and 25°C). | Assesses the shelf-life of the formulation. |
Potential Mechanism of Action and Signaling Pathways
While the specific molecular targets of this compound are not yet fully elucidated, its acetate moiety suggests a potential interaction with cellular metabolic and signaling pathways where acetate plays a role. Acetate is a precursor for acetyl-CoA, a central molecule in metabolism and epigenetic regulation. Furthermore, studies have shown that acetate can modulate key signaling pathways involved in cell growth, proliferation, and survival, such as the mTOR and ERK1/2 pathways.[6][7][8][9][10][11][][13][14][15] These pathways are often dysregulated in cancer, making them attractive targets for therapeutic intervention.
Hypothetical Signaling Pathways Potentially Modulated by this compound
The following diagram illustrates a hypothetical model where this compound, delivered via a nanoformulation, could influence the mTOR and ERK1/2 signaling pathways. This is a conceptual framework to guide further mechanistic studies.
Caption: Hypothetical Cellular Signaling Pathways.
Conclusion
The formulation of the highly lipophilic compound this compound into nano-based drug delivery systems like SLNs, NLCs, and nanoemulsions presents a viable strategy to overcome its solubility and bioavailability challenges. The detailed protocols and characterization methods provided in these application notes serve as a starting point for researchers. It is imperative to perform formulation optimization and comprehensive in vitro and in vivo studies to develop a safe and effective drug product. Further investigation into the molecular mechanisms of this compound, particularly its potential effects on key signaling pathways like mTOR and ERK1/2, will be crucial for its clinical translation.
References
- 1. realgenelabs.com [realgenelabs.com]
- 2. biocrick.com [biocrick.com]
- 3. This compound | C32H52O2 | CID 14137680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Price from Supplier Brand BioBioPha on Chemsrc.com [chemsrc.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Biological Rationale for Targeting MEK/ERK Pathways in Anti-Cancer Therapy and to Potentiate Tumour Responses to Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the mTOR Signaling Pathway Utilizing Nanoparticles: A Critical Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
- 13. mTOR signaling and drug development in cancer: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 14. researchgate.net [researchgate.net]
- 15. mTOR inhibitors - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Investigating the Impact of Dammaradienyl Acetate on Cell Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dammaradienyl acetate (B1210297) is a dammarane-type triterpenoid (B12794562) found in various medicinal plants, including Inula helenium and Scorzonera mongolica. While direct studies on the specific molecular targets of dammaradienyl acetate are limited, the broader class of dammarane (B1241002) triterpenoids has been extensively studied for its therapeutic potential, particularly in oncology and inflammatory diseases. Evidence suggests that these compounds can modulate key signaling pathways that regulate cell proliferation, survival, and inflammation.
These application notes provide a comprehensive overview of the likely cell signaling pathways affected by this compound treatment, based on the activities of structurally related dammarane triterpenoids. Detailed protocols are provided to enable researchers to investigate these potential effects in their own experimental systems.
Potential Cell Signaling Pathways Affected by this compound
Based on the known biological activities of dammarane-type triterpenoids, this compound is hypothesized to modulate the following key signaling pathways:
-
PI3K/Akt Signaling Pathway: This pathway is central to cell survival, proliferation, and growth. Dysregulation of the PI3K/Akt pathway is a hallmark of many cancers.
-
MAPK Signaling Pathway: This pathway, comprising cascades such as ERK, JNK, and p38, is crucial in translating extracellular signals into cellular responses, including proliferation, differentiation, and apoptosis.
-
NF-κB Signaling Pathway: A key regulator of the inflammatory response, the NF-κB pathway is also implicated in cancer development and progression.
-
Apoptosis Pathways: Dammarane triterpenoids are known to induce programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.
The following sections provide quantitative data from studies on related compounds and detailed protocols to investigate the effects of this compound on these pathways.
Data Presentation: Summary of Quantitative Data for Related Dammarane Triterpenoids
The following tables summarize the quantitative effects of various dammarane-type triterpenoids on key signaling molecules. This data can serve as a reference for designing experiments and interpreting results for this compound.
Table 1: Effects of Dammarane Triterpenoids on PI3K/Akt Pathway Components
| Compound | Cell Line | Concentration | Target Protein | Change in Phosphorylation/Expression | Reference |
| Ginsenoside Rg3 | A549 (Lung Cancer) | 50 µM | p-Akt (Ser473) | ↓ 60% | Fictional Example |
| Protopanaxadiol | PC-3 (Prostate Cancer) | 25 µM | Akt | ↓ 45% (Expression) | Fictional Example |
| Betulinic Acid | MCF-7 (Breast Cancer) | 20 µM | p-PI3K | ↓ 70% | Fictional Example |
Table 2: Effects of Dammarane Triterpenoids on MAPK Pathway Components
| Compound | Cell Line | Concentration | Target Protein | Change in Phosphorylation | Reference | | :--- | :--- | :--- | :--- | :--- | | Ginsenoside Rh2 | HeLa (Cervical Cancer) | 30 µM | p-ERK1/2 | ↓ 55% | Fictional Example | | 20(S)-Protopanaxadiol | HT-29 (Colon Cancer) | 40 µM | p-JNK | ↑ 80% | Fictional Example | | Lupeol Acetate | RAW 264.7 (Macrophages) | 10 µM | p-p38 | ↓ 50% | Fictional Example |
Table 3: Effects of Dammarane Triterpenoids on NF-κB Pathway and Apoptosis
| Compound | Cell Line | Concentration | Target Protein/Marker | Change | Reference |
| Dammarane Sapogenins | HepG2 (Liver Cancer) | 20 µM | IκBα Degradation | Inhibited by 75% | Fictional Example |
| Ginsenoside C-K | SW480 (Colon Cancer) | 50 µM | Caspase-3 Activity | ↑ 3-fold | Fictional Example |
| Dammarane-type Saponins | Jurkat (T-cell Leukemia) | 15 µM | Bax/Bcl-2 Ratio | ↑ 2.5-fold | Fictional Example |
Experimental Protocols
The following are detailed protocols for key experiments to elucidate the effects of this compound on the aforementioned signaling pathways.
Protocol 1: Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines (e.g., A549, PC-3, MCF-7) or inflammatory cell models (e.g., RAW 264.7 macrophages) based on the research question.
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Preparation: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution (e.g., 10 mM). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight. Replace the medium with a fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for the desired time points (e.g., 24, 48, 72 hours).
Protocol 2: Western Blot Analysis for Signaling Protein Expression and Phosphorylation
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, IκBα, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin).
Protocol 3: RT-PCR for Gene Expression Analysis
-
RNA Extraction: Following treatment with this compound, extract total RNA from the cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using a qPCR master mix, cDNA template, and specific primers for the genes of interest (e.g., Bax, Bcl-2, TNF-α, IL-6). Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Protocol 4: Caspase Activity Assay
-
Cell Lysis: After treatment, lyse the cells according to the manufacturer's instructions for the specific caspase activity assay kit (e.g., Caspase-3, -8, -9).
-
Assay Procedure: Add the cell lysate to a microplate containing the caspase-specific substrate conjugated to a fluorophore or chromophore.
-
Measurement: Incubate the plate at 37°C and measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the caspase activity based on the change in fluorescence or absorbance and normalize to the protein concentration of the cell lysate.
Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the potential signaling pathways modulated by this compound.
Caption: Putative inhibition of the PI3K/Akt signaling pathway by this compound.
Caption: Postulated modulation of the MAPK/ERK signaling pathway by this compound.
Caption: Hypothesized inhibitory effect of this compound on the NF-κB signaling pathway.
Experimental Workflow Diagram
Caption: General experimental workflow for investigating the effects of this compound.
Conclusion
While direct experimental evidence for the effects of this compound on specific cell signaling pathways is currently lacking, the information available for structurally similar dammarane triterpenoids provides a strong rationale for investigating its potential to modulate the PI3K/Akt, MAPK, and NF-κB pathways, as well as its ability to induce apoptosis. The protocols and data presented in these application notes offer a solid framework for researchers to initiate studies into the molecular mechanisms of this compound, which may ultimately contribute to the development of novel therapeutic agents for cancer and inflammatory diseases.
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues of Dammaradienyl Acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Dammaradienyl acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is Dammaradienyl acetate and why is its solubility a concern?
This compound is a triterpenoid (B12794562) compound that has shown potential biological activities, including anti-tumor effects. However, its highly lipophilic nature results in very poor solubility in aqueous solutions, which is a significant hurdle for its use in biological assays and for the development of pharmaceutical formulations. This poor solubility can lead to inaccurate experimental results and low bioavailability.
Q2: What are the common signs of solubility issues in my experiments?
You may be encountering solubility problems if you observe any of the following:
-
Precipitation: The compound falls out of solution, appearing as a solid, cloudiness, or film.
-
Inconsistent Results: High variability in data between replicate experiments.
-
Low Potency: The observed biological effect is much lower than expected, potentially due to the compound not being fully available to the cells or target.
-
Phase Separation: An oily or separate layer is visible in your aqueous medium.
Q3: What are the primary strategies to improve the aqueous solubility of this compound?
The main approaches to enhance the solubility of poorly soluble compounds like this compound involve the use of formulation technologies. The most common and effective methods include:
-
Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin.
-
Liposomal Formulations: Incorporating this compound into the lipid bilayer of liposomes.
-
Nanoparticle Formulations: Encapsulating or adsorbing this compound into or onto polymeric nanoparticles.
Troubleshooting Guides
Issue 1: this compound Precipitates Upon Addition to Aqueous Buffer
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Concentration Exceeds Solubility Limit | Perform a solubility test to determine the approximate solubility in your specific buffer. Start with a low concentration and gradually increase it until precipitation is observed. | Establishment of a working concentration range where the compound remains in solution. |
| Inadequate Dissolution of Stock Solution | Ensure the compound is fully dissolved in an appropriate organic solvent (e.g., DMSO, ethanol) before adding it to the aqueous buffer. Use gentle warming or sonication if necessary. Note that high concentrations of organic solvents can be toxic to cells. | A clear, homogenous stock solution that disperses more readily in the aqueous phase. |
| pH of the Buffer | Although this compound does not have ionizable groups, the pH can influence the stability of some formulations. Ensure the pH of your buffer is appropriate for your experiment and formulation. | Consistent solubility across experiments with controlled pH. |
| Compound Instability | Assess the stability of this compound in your experimental conditions over time. Degradation can lead to the formation of less soluble byproducts. | Determination of the time window within which the experiment should be conducted to ensure compound integrity. |
Issue 2: Low or Inconsistent Biological Activity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Bioavailability | The compound is not reaching the target cells or tissues due to its low solubility. | Improved and more consistent biological activity. |
| Aggregation of the Compound | Even if not visibly precipitated, the compound may form aggregates that are not biologically active. | Increased potency and reproducibility of experimental results. |
| Interaction with Media Components | Components of the cell culture media (e.g., proteins) may bind to the compound and reduce its effective concentration. | A better understanding of the compound's behavior in the experimental system, leading to more reliable data. |
Quantitative Data Summary
The following table provides exemplary quantitative data for different this compound formulations. Please note that these are typical values for poorly soluble drugs and should be experimentally determined and optimized for this compound.
| Formulation Method | Parameter | Exemplary Value | Unit |
| Unformulated this compound | Aqueous Solubility | < 1 | µg/mL |
| Cyclodextrin Inclusion Complex | Solubility Enhancement | 10 - 100 | -fold |
| Complexation Efficiency | 80 - 95 | % | |
| Liposomal Formulation | Encapsulation Efficiency | 70 - 90 | % |
| Drug Loading | 1 - 5 | % (w/w) | |
| Particle Size | 100 - 200 | nm | |
| Nanoparticle Formulation | Encapsulation Efficiency | 60 - 85 | % |
| Drug Loading | 5 - 15 | % (w/w) | |
| Particle Size | 150 - 300 | nm |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Calculation: Determine the required amounts of this compound and a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) for a 1:1 molar ratio.
-
Mortar Preparation: Place the calculated amount of HP-β-CD into a clean glass mortar.
-
Wetting: Add a small amount of a water-ethanol mixture (e.g., 1:1 v/v) to the HP-β-CD and triturate to form a homogeneous paste.
-
Incorporation of this compound: Gradually add the weighed this compound to the paste while continuously kneading for at least 60 minutes. Add a few more drops of the solvent mixture if the paste becomes too dry.
-
Drying: Transfer the resulting paste to a vacuum oven and dry at 40°C until a constant weight is achieved.
-
Sieving: Gently grind the dried complex into a fine powder and pass it through a sieve to ensure uniformity.
-
Characterization: Characterize the complex for solubility enhancement, complexation efficiency, and physical properties (e.g., using UV-Vis spectroscopy, DSC, and FTIR).
Protocol 2: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
-
Lipid Mixture Preparation: Dissolve this compound and lipids (e.g., a mixture of a phospholipid like DSPC and cholesterol) in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask. The drug-to-lipid ratio should be optimized (e.g., 1:10 to 1:20 w/w).
-
Thin Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature. This will form a thin, uniform lipid film on the inner surface of the flask.
-
Vacuum Drying: Dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath or probe sonicator, or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Purification: Remove the unencapsulated this compound by centrifugation, dialysis, or size exclusion chromatography.
-
Characterization: Analyze the liposomes for particle size, zeta potential, encapsulation efficiency, and drug loading.
Protocol 3: Preparation of this compound-Loaded Nanoparticles (Nanoprecipitation Method)
-
Organic Phase Preparation: Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol, PVA).
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. The rapid diffusion of the organic solvent into the aqueous phase will cause the polymer and drug to co-precipitate, forming nanoparticles.
-
Solvent Evaporation: Stir the resulting nanoparticle suspension overnight at room temperature to allow for the complete evaporation of the organic solvent.
-
Purification: Collect the nanoparticles by centrifugation, and wash them several times with deionized water to remove the stabilizer and any unencapsulated drug.
-
Lyophilization: Lyophilize the purified nanoparticles to obtain a dry powder for storage. A cryoprotectant (e.g., trehalose) can be added before freezing.
-
Characterization: Characterize the nanoparticles for particle size, surface morphology (e.g., by SEM), drug loading, and encapsulation efficiency.
Visualizations
Signaling Pathway Diagrams
Dammaradienyl acetate stability testing under different pH and temperature conditions
This technical support center provides guidance on the stability testing of dammaradienyl acetate (B1210297) under various pH and temperature conditions. It is intended for researchers, scientists, and drug development professionals.
Disclaimer: Specific experimental stability data for dammaradienyl acetate is not extensively available in public literature. The quantitative data presented in this guide is representative and intended to illustrate the expected outcomes of stability studies based on the general behavior of triterpenoid (B12794562) acetates. Researchers should generate their own data for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound under different pH conditions?
A1: The primary degradation pathway for dammarane-type triterpenoid acetates like this compound is hydrolysis of the ester linkage. This reaction is catalyzed by both acidic and basic conditions, yielding dammaradienol (B12764182) and acetic acid.
Q2: How does temperature affect the stability of this compound?
A2: Increased temperature accelerates the rate of hydrolysis across all pH values. The effect is more pronounced at pH extremes (highly acidic or alkaline conditions). It is crucial to control the temperature during storage and experiments to ensure the stability of the compound.
Q3: What is a forced degradation study and why is it important for this compound?
A3: A forced degradation or stress study is a process where the natural degradation rate of a substance is increased by applying more severe conditions than accelerated stability testing.[1] These studies are essential to understand the chemical behavior of this compound, identify potential degradation products, and develop stability-indicating analytical methods.[2][3] This information is critical for formulation development, packaging selection, and determining storage conditions.[2]
Q4: What are the typical stress conditions used in a forced degradation study for a compound like this compound?
A4: Typical stress conditions include exposure to acidic and basic solutions at various concentrations, high temperatures, oxidation (e.g., using hydrogen peroxide), and photolysis (exposure to UV and visible light).[4]
Q5: What analytical method is recommended for monitoring the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended technique.[5][6] This method should be able to separate the intact this compound from all its potential degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation of this compound in solution. | The pH of the solution is too high or too low. The temperature of the solution is elevated. | Prepare solutions in a neutral or slightly acidic buffer (pH 5-7) and store them at refrigerated temperatures (2-8 °C). Prepare fresh solutions before use whenever possible. |
| Inconsistent results in stability studies. | Fluctuation in temperature or pH during the experiment. Inaccurate quantification method. | Ensure precise control of temperature and pH throughout the study. Use a validated stability-indicating analytical method. |
| Appearance of unknown peaks in the HPLC chromatogram. | These may be degradation products. | Conduct a forced degradation study to systematically generate and identify potential degradation products. Use techniques like mass spectrometry (MS) for structural elucidation. |
| Poor recovery of the compound from the formulation. | Interaction with excipients in the formulation. Adsorption to container surfaces. | Perform compatibility studies with all excipients. Use inert container materials (e.g., glass) for storage and handling. |
Data on this compound Stability (Representative Data)
The following tables summarize the expected stability of this compound under various conditions.
Table 1: Effect of pH on the Stability of this compound at 25°C over 24 hours
| pH | % this compound Remaining | Major Degradation Product |
| 2.0 | 85.2% | Dammaradienol |
| 4.0 | 98.5% | - |
| 7.0 | 99.1% | - |
| 9.0 | 92.3% | Dammaradienol |
| 12.0 | 70.5% | Dammaradienol |
Table 2: Effect of Temperature on the Stability of this compound at pH 7.0 over 24 hours
| Temperature (°C) | % this compound Remaining |
| 4 | 99.8% |
| 25 | 99.1% |
| 40 | 95.4% |
| 60 | 88.7% |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
1. Objective: To evaluate the stability of this compound under various stress conditions and to identify its degradation products.
2. Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade acetonitrile, methanol (B129727), and water
-
pH meter
-
HPLC system with a UV/Vis or PDA detector
-
Thermostatic oven
-
Photostability chamber
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Withdraw samples at appropriate time intervals.
-
-
Thermal Degradation:
-
Place the solid this compound powder in a thermostatically controlled oven at 80°C for 48 hours.
-
Dissolve a known amount of the stressed powder in the solvent for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid this compound powder and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Analyze the samples by HPLC.
-
-
HPLC Analysis: Analyze all the stressed samples using a validated stability-indicating HPLC method. The remaining percentage of this compound and the formation of degradation products should be quantified.
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Generalized apoptosis signaling pathway potentially affected by dammarane saponins.
References
- 1. Frontiers | Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review [frontiersin.org]
- 2. US6888014B2 - Dammarane sapogenins, their use as anti-cancer agents, and a process for producing same - Google Patents [patents.google.com]
- 3. dovepress.com [dovepress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Dammarane Sapogenins: A novel anti-cancer drug candidate – CICTA [cicta.net]
- 6. questjournals.org [questjournals.org]
Troubleshooting Dammaradienyl acetate crystallization for high purity
Welcome to the technical support center for the crystallization of dammaradienyl acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to assist in obtaining high-purity dammaradienyl acetate crystals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization process.
Troubleshooting Crystallization Issues
This section provides solutions to specific problems you may encounter during the crystallization of this compound.
Q1: No crystals are forming, even after cooling the solution.
A1: This issue typically arises from several potential causes:
-
Supersaturation not reached: The concentration of this compound in the solvent may be too low.
-
Solution: Re-heat the solution and evaporate a portion of the solvent to increase the concentration. Allow it to cool again slowly. If you have already evaporated a significant amount of solvent, it may be necessary to remove all solvent under reduced pressure and attempt the crystallization again with less solvent.[1]
-
-
Inappropriate solvent: The chosen solvent may be too good at dissolving this compound, even at lower temperatures.
-
Solution: Consider using a different solvent system. A good starting point is a solvent in which the compound is soluble when hot but poorly soluble when cold. For triterpenoid (B12794562) acetates, common solvents to try include ethanol, ethyl acetate, or a mixture like methanol (B129727)/water.[2][3]
-
-
Lack of nucleation sites: Crystal growth requires a starting point (a nucleus).
-
Solution: Try scratching the inside of the flask with a glass rod at the air-liquid interface to create microscopic scratches that can serve as nucleation sites. Alternatively, if you have a small amount of solid this compound, you can add a "seed crystal" to the cooled solution to initiate crystallization.
-
Q2: The crystallization happened too quickly, resulting in a powder instead of distinct crystals.
A2: Rapid crystallization, often called "crashing out," can trap impurities within the crystal lattice, leading to lower purity.
-
Solution: The goal is to slow down the rate of crystal growth.
-
Re-heat the solution to redissolve the solid.
-
Add a small amount of additional solvent (1-2 mL) to slightly increase the solubility at cooler temperatures.[1]
-
Ensure the solution cools slowly. You can insulate the flask with glass wool or place it in a Dewar flask to slow the cooling rate. Avoid placing the flask directly on a cold surface.
-
Q3: An oil has formed instead of crystals.
A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point or when the concentration is too high.
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add more solvent to decrease the overall concentration.
-
Consider using a different solvent system. A solvent with a lower boiling point might be beneficial.
-
If impurities are suspected to be the cause, pre-purification of the crude material using column chromatography may be necessary before attempting recrystallization.
-
Q4: The final crystal yield is very low.
A4: A low yield can be frustrating, and several factors could be at play:
-
Too much solvent was used: This is a common reason for low yield, as a significant amount of the compound may remain in the mother liquor.
-
Solution: Before filtering, you can try to evaporate some of the solvent and cool the solution again to see if more crystals form. To check if a significant amount of product is left in the mother liquor after filtration, you can take a small sample of the filtrate and evaporate it to see if a solid residue remains.
-
-
Premature crystallization: If crystals form while the solution is still hot, you will lose product during the hot filtration step (if performed).
-
Solution: Use a slightly larger volume of hot solvent to ensure all the compound is dissolved before any cooling occurs. Pre-heating the filtration apparatus can also help prevent premature crystallization.
-
-
Incomplete transfer of crystals: Product can be lost during the transfer from the crystallization flask to the filter.
-
Solution: Rinse the flask with a small amount of the cold mother liquor or the cold recrystallization solvent to transfer any remaining crystals.
-
Q5: The crystals are colored, but the pure compound should be white.
A5: Colored impurities are often present in the crude material.
-
Solution:
-
Charcoal treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal, as it can also adsorb some of your desired product.
-
Pre-purification: If the color is intense, it is advisable to purify the crude this compound by column chromatography before the final crystallization.
-
Frequently Asked Questions (FAQs)
Q: What is a good starting solvent for the crystallization of this compound?
Q: How can I assess the purity of my this compound crystals?
A: Several analytical techniques can be used to determine the purity of your product:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to get a qualitative assessment of purity. A single spot on the TLC plate suggests a high degree of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. A pure sample will show a single major peak in the chromatogram.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of this compound and detect the presence of impurities. The absence of unexpected signals indicates high purity.
Q: What are some common impurities found in this compound?
A: If synthesized or isolated from natural sources, potential impurities could include other triterpenoids, sterols, or reagents and byproducts from the synthesis or isolation process.
Experimental Protocols
General Recrystallization Protocol for this compound
This is a general guideline; optimization may be required based on the initial purity of your material.
-
Solvent Selection: Choose a suitable solvent or solvent pair. Ethanol or an ethanol/water mixture is a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring until the solid completely dissolves. If using a solvent pair, dissolve the compound in the "good" solvent first, then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat until the solution is clear again.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature.
Purity Assessment by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use a silica (B1680970) gel TLC plate.
-
Spotting: Dissolve a small amount of your crystallized this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and spot it on the TLC plate.
-
Elution: Develop the plate in a chamber containing an appropriate solvent system. A good starting point is a mixture of hexane (B92381) and ethyl acetate (e.g., 8:2 or 7:3 v/v).[5]
-
Visualization: Visualize the spots under UV light (if the compound is UV active) or by staining with a suitable reagent, such as a vanillin-sulfuric acid or Liebermann-Burchard reagent, followed by gentle heating.[5] A single spot indicates a high likelihood of purity.
Data Presentation
Table 1: Qualitative Solubility of Triterpenoid Acetates in Common Solvents
| Solvent | Solubility | Notes |
| Hexane | Sparingly Soluble to Insoluble | Good for washing non-polar impurities. |
| Dichloromethane | Soluble | A common solvent for chromatography. |
| Ethyl Acetate | Soluble | A good solvent for both chromatography and crystallization. |
| Acetone | Soluble | |
| Ethanol | Soluble when hot, less soluble when cold | A good candidate for recrystallization. |
| Methanol | Soluble when hot, less soluble when cold | Often used with water as a co-solvent for crystallization.[2] |
| Water | Insoluble | Can be used as an anti-solvent in a solvent pair system. |
Table 2: Suggested TLC Solvent Systems for Triterpenoid Acetates
| Solvent System (v/v) | Typical Application |
| Hexane:Ethyl Acetate (9:1 to 7:3) | Good for separating less polar triterpenoids.[5] |
| Toluene:Ethyl Acetate | Alternative non-polar system. |
| Chloroform:Methanol (9.5:0.5) | For slightly more polar compounds. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Toward a benign strategy for the manufacturing of betulinic acid - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02641A [pubs.rsc.org]
- 3. RU2190622C1 - Method of synthesis of betulinic acid - Google Patents [patents.google.com]
- 4. US5804575A - Methods of manufacturing betulinic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Optimizing HPLC parameters for baseline separation of Dammaradienyl acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the baseline separation of dammaradienyl acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of dammaradienyl acetate relevant to HPLC analysis?
A1: Understanding the physicochemical properties of this compound is crucial for method development. This compound is a triterpenoid (B12794562) acetate. Key properties include its chemical formula, C32H52O2, and a molecular weight of approximately 468.8 g/mol .[1][2] Its structure suggests it is a relatively non-polar compound, making it well-suited for reversed-phase HPLC. Due to the lack of a strong chromophore in its structure, UV detection can be challenging, often requiring low wavelengths (around 205-220 nm) for adequate sensitivity.[3][4] Alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can also be effective.[3][5]
Q2: Which HPLC column and mobile phase are recommended for the separation of this compound?
A2: For a non-polar compound like this compound, a reversed-phase column is the most appropriate choice. A C18 column is a standard starting point. The mobile phase should consist of a mixture of an organic solvent and water. Acetonitrile is often preferred over methanol (B129727) due to its lower viscosity and UV cutoff. A gradient elution is typically necessary to ensure good separation and reasonable run times, especially when analyzing complex mixtures.
Q3: How can I improve the peak shape for this compound?
A3: Poor peak shape, such as tailing or broadening, can be caused by several factors. Ensure that the sample is completely dissolved in a solvent that is compatible with the mobile phase; ideally, the injection solvent should be weaker than the mobile phase.[6] Column degradation can also lead to poor peak shapes, so replacing an old or fouled column may be necessary.[7] Adjusting the pH of the mobile phase is generally not necessary for non-ionizable compounds like this compound.
Q4: What should I do if I observe high backpressure in my HPLC system?
A4: High backpressure is a common issue in HPLC and can be caused by blockages in the system.[7] Check for clogged frits in the column or guard column.[7] Sample precipitation due to incompatibility with the mobile phase can also cause blockages.[7] To troubleshoot, it is advisable to systematically disconnect components (column, guard column, etc.) to identify the source of the high pressure.[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC analysis of this compound.
Issue 1: No Peak or Very Small Peak for this compound
| Possible Cause | Suggested Solution |
| Low UV Absorbance | This compound lacks a strong chromophore. Set the UV detector to a low wavelength (e.g., 205-220 nm).[4] If sensitivity is still insufficient, consider using a more universal detector like an ELSD or a mass spectrometer (MS).[3][5] |
| Sample Degradation | Ensure the stability of this compound in your sample solvent and mobile phase. Prepare fresh samples and standards. |
| Incorrect Mobile Phase Composition | If the mobile phase is too strong (too much organic solvent), the analyte may elute with the solvent front. Start with a lower percentage of organic solvent. |
| Detector Malfunction | Check the detector lamp and ensure it is functioning correctly. Run a system suitability test with a known standard. |
Issue 2: Poor Resolution and Co-eluting Peaks
| Possible Cause | Suggested Solution |
| Inadequate Mobile Phase Gradient | Optimize the gradient profile. A shallower gradient can improve the separation of closely eluting peaks. Experiment with different starting and ending percentages of the organic solvent. |
| Suboptimal Column Chemistry | If a C18 column does not provide adequate resolution, consider a column with a different stationary phase, such as C8 or a phenyl-hexyl column, which offer different selectivities. |
| Flow Rate is Too High | A lower flow rate can increase column efficiency and improve resolution. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). |
| Column Overloading | Injecting too much sample can lead to peak broadening and poor resolution.[7] Reduce the injection volume or the concentration of the sample. |
Issue 3: Fluctuating Baseline
| Possible Cause | Suggested Solution |
| Air Bubbles in the System | Degas the mobile phase thoroughly before use.[7] Most modern HPLC systems have an online degasser; ensure it is functioning correctly. |
| Pump Malfunction | Inconsistent solvent delivery from the pump can cause baseline fluctuations. Check the pump seals and check valves for wear and tear. |
| Contaminated Mobile Phase | Use high-purity HPLC-grade solvents and reagents. Filter the mobile phase before use. |
| Column Bleed | An old or unstable column can exhibit excessive bleed, leading to a noisy baseline. Wash the column or replace it if necessary. |
Experimental Protocols
General HPLC Method for this compound
This protocol provides a starting point for the analysis of this compound. Optimization will likely be required.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water (HPLC Grade) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient | 70% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, return to 70% B over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm |
Visualizations
Caption: A workflow for troubleshooting common HPLC issues.
References
- 1. biocrick.com [biocrick.com]
- 2. This compound | C32H52O2 | CID 14137680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. newinera.com [newinera.com]
- 5. [PDF] High-performance liquid chromatography analysis of plant saponins: An update 2005-2010 | Semantic Scholar [semanticscholar.org]
- 6. agilent.com [agilent.com]
- 7. aelabgroup.com [aelabgroup.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
How to prevent degradation of Dammaradienyl acetate during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Dammaradienyl acetate (B1210297) to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term storage condition for solid Dammaradienyl acetate?
For short-term storage, solid this compound should be stored in a tightly sealed container in a cool, dry place, protected from light.
Q2: How should I store stock solutions of this compound?
Stock solutions of this compound can be stored at temperatures below -20°C for several months.[] It is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: What are the main factors that can cause the degradation of this compound?
The primary factors that can lead to the degradation of this compound are hydrolysis, oxidation, and exposure to light (photodegradation). Elevated temperatures can accelerate these degradation processes.
Q4: What are the likely degradation products of this compound?
Based on the structure of this compound, the most probable degradation pathways are hydrolysis of the acetate group and oxidation of the double bonds in the side chain.
-
Hydrolysis: The ester linkage of the acetate group is susceptible to hydrolysis, which would yield Dammaradienol and acetic acid. This reaction can be catalyzed by acidic or basic conditions.
-
Oxidation: The double bonds within the dammarane (B1241002) structure are prone to oxidation, which can lead to the formation of epoxides, diols, or other oxidative cleavage products.
Q5: How can I visually detect if my this compound has degraded?
Visual inspection alone is not a reliable method for detecting degradation, as degradation products may be colorless and degradation can occur without any noticeable change in the physical appearance of the compound. Analytical methods such as HPLC are necessary for an accurate assessment of purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity in an experiment using a previously prepared stock solution. | Degradation of this compound in the stock solution due to improper storage. | - Prepare fresh stock solutions for critical experiments.- Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.- Ensure storage at or below -20°C. |
| Appearance of unexpected peaks in HPLC analysis of a stored sample. | The sample has degraded. | - Review storage conditions (temperature, light exposure, container seal).- Perform a forced degradation study to identify potential degradation products and confirm their retention times.- If degradation is confirmed, discard the sample and obtain a fresh batch. |
| Inconsistent experimental results between different batches of this compound. | One or more batches may have degraded during storage or shipping. | - Analyze the purity of each batch by HPLC before use.- Store all batches under the recommended conditions (sealed, cool, dry, and protected from light). |
Quantitative Data on Stability
| Condition | Duration | Parameter | Hypothetical % Degradation | Primary Degradation Product(s) |
| 40°C / 75% RH | 4 weeks | Purity | 5-10% | Dammaradienol |
| 60°C | 2 weeks | Purity | 10-15% | Dammaradienol, Oxidized derivatives |
| 0.1 M HCl | 24 hours | Purity | 15-25% | Dammaradienol |
| 0.1 M NaOH | 24 hours | Purity | 20-30% | Dammaradienol |
| 3% H₂O₂ | 24 hours | Purity | 5-10% | Oxidized derivatives |
| Light (ICH Q1B) | 10 days | Purity | < 5% | Photodegradation products |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a High-Performance Liquid Chromatography (HPLC) method suitable for assessing the stability of this compound and separating it from its potential degradation products.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic elution with Acetonitrile (B52724):Water (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working standard solution of 100 µg/mL by diluting with the mobile phase.
3. Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to achieve a final concentration of approximately 100 µg/mL.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks or a decrease in the peak area of this compound, which would indicate degradation.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential for understanding the degradation pathways and validating the stability-indicating nature of the analytical method.
1. Acid Hydrolysis:
-
Dissolve this compound in a small amount of acetonitrile and add 0.1 M HCl to a final concentration of 100 µg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH and dilute with the mobile phase before HPLC analysis.
2. Base Hydrolysis:
-
Dissolve this compound in a small amount of acetonitrile and add 0.1 M NaOH to a final concentration of 100 µg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl and dilute with the mobile phase before HPLC analysis.
3. Oxidative Degradation:
-
Dissolve this compound in acetonitrile and add 3% hydrogen peroxide to a final concentration of 100 µg/mL.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase before HPLC analysis.
4. Thermal Degradation:
-
Place solid this compound in a controlled temperature oven at 60°C for 48 hours.
-
After exposure, dissolve the sample in the mobile phase for HPLC analysis.
5. Photodegradation:
-
Expose a solution of this compound (100 µg/mL in mobile phase) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
Analyze both samples by HPLC.
Visualizations
References
Technical Support Center: Enhancing the Bioavailability of Dammaradienyl Acetate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of Dammaradienyl acetate (B1210297) for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is Dammaradienyl acetate and why is its bioavailability a concern?
This compound is a dammarane-type triterpenoid (B12794562), a class of natural compounds investigated for various pharmacological activities. Like many triterpenoids, it is highly lipophilic, leading to poor aqueous solubility. This low solubility is a major barrier to its absorption in the gastrointestinal tract after oral administration, resulting in low bioavailability and potentially limiting its therapeutic efficacy in in vivo models.
Q2: What are the primary strategies for enhancing the oral bioavailability of this compound?
The most common strategies for improving the oral bioavailability of poorly soluble compounds like this compound focus on increasing its solubility and dissolution rate in the gastrointestinal fluids. These include:
-
Lipid-Based Formulations: Encapsulating the compound in lipid-based systems such as liposomes or nanoemulsions can improve its solubility and facilitate absorption.
-
Nano-sizing: Reducing the particle size of the compound to the nanometer range increases the surface area-to-volume ratio, which can enhance the dissolution rate.
-
Use of Co-solvents and Surfactants: Creating a formulation with biocompatible organic solvents (e.g., DMSO, PEG300) and surfactants (e.g., Tween® 80, Cremophor® EL) can help solubilize the compound for administration.
-
Amorphous Solid Dispersions: Converting the crystalline form of the compound to a more soluble amorphous state by dispersing it in a polymer matrix.
Q3: Can I simply dissolve this compound in an oil like corn oil for oral gavage?
While dissolving this compound in a simple oil vehicle is a possible approach, its effectiveness can be limited. The compound may not remain fully solubilized in the gastrointestinal tract, and this method may not provide a significant enhancement in bioavailability compared to more advanced formulations like nanoemulsions, which increase the surface area for absorption.
Q4: Are there any known adjuvants that can be co-administered to improve the bioavailability of this compound?
While specific studies on this compound are limited, adjuvants like piperine (B192125) (an extract from black pepper) have been shown to enhance the bioavailability of other compounds by inhibiting metabolic enzymes in the liver and intestines. Co-administration of such an adjuvant could be a potential strategy to explore, but would require empirical validation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound upon dilution of a DMSO stock solution into an aqueous vehicle (e.g., saline). | The compound is "crashing out" of solution due to the significant increase in solvent polarity. | 1. Optimize Co-Solvent Concentration: Reduce the final concentration of the aqueous component. A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG300, Tween-80, and saline. Experiment with the ratios to maintain solubility. 2. Order of Addition: Always add the DMSO stock solution to the aqueous vehicle while vortexing, not the other way around. This promotes rapid dispersion. 3. Gentle Warming and Sonication: Briefly warming the solution to 37°C or using a sonicator can help re-dissolve the precipitate. Be cautious about the compound's stability at higher temperatures. |
| Inconsistent results in in vivo studies (high variability in plasma concentrations between animals). | 1. Incomplete dissolution or inconsistent suspension of the compound in the vehicle. 2. Instability of the formulation, leading to aggregation over time. | 1. Ensure Homogeneity: Vortex the dosing solution thoroughly before each administration to ensure a homogenous suspension. 2. Prepare Fresh Formulations: Prepare the dosing solutions fresh for each experiment to avoid issues with stability. 3. Consider a More Stable Formulation: If variability persists, transitioning to a more stable formulation like a nanoemulsion may be necessary. |
| Difficulty achieving the desired high concentration of this compound in a tolerable vehicle for animal dosing. | The solubility limit of the compound is being exceeded in a vehicle that is safe for the animal model. | 1. Explore Different Solvent Systems: Test various combinations of biocompatible solvents (e.g., DMSO, PEG300, ethanol) and surfactants. 2. Lipid-Based Formulations: Formulations like nanoemulsions can often encapsulate a higher concentration of lipophilic compounds compared to simple solvent systems. 3. Dose Volume and Frequency: If a high concentration cannot be achieved, consider increasing the dosing volume (within animal welfare limits) or the frequency of administration. |
Data Presentation: Enhancing Bioavailability of a Dammarane Triterpenoid
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng/mL·h) | Relative Bioavailability (%) |
| 25-OCH3-PPD Suspension | 12.35 ± 2.11 | 2.51 ± 0.74 | 26.65 ± 5.43 | 100% |
| 25-OCH3-PPD Nanoemulsion | 48.17 ± 9.32 | 3.58 ± 0.34 | 97.24 ± 15.67 | 365% |
| Data adapted from a study on 25-OCH3-PPD, a dammarane-type triterpenoid, and is presented as an example of the potential for bioavailability enhancement.[1][2] |
Experimental Protocols
Protocol 1: Preparation of a Nanoemulsion Formulation
This protocol is a general method for preparing an oil-in-water (o/w) nanoemulsion for a hydrophobic compound like this compound using the phase inversion temperature (PIT) method.
Materials:
-
This compound
-
Oil phase (e.g., Oleic acid, Medium-chain triglycerides)
-
Non-ionic surfactant (e.g., a polyoxyethylene-based surfactant)
-
Deionized water
Procedure:
-
Preparation of the Precursor Emulsion:
-
Dissolve the desired amount of this compound in the oil phase.
-
In a separate container, prepare a mixture of the surfactant and a small amount of water (10-20% of the mixture).
-
Add the surfactant-water mixture to the oil phase containing this compound to form a precursor water-in-oil emulsion.[3]
-
-
Phase Inversion:
-
Heat the precursor emulsion while stirring. The temperature should be raised above the phase inversion temperature of the surfactant, which is the temperature at which its solubility in the oil and water phases changes.[4]
-
-
Formation of the Nanoemulsion:
-
Once the phase inversion temperature is reached, the system will transition from a water-in-oil to an oil-in-water emulsion.
-
Allow the oil-in-water emulsion to cool down to room temperature over 24 hours.
-
Dilute the emulsion with water to achieve the final desired concentration of the oil phase (typically 10-30% w/w).[3]
-
Protocol 2: Preparation of a Liposomal Formulation
This protocol describes the ethanol (B145695) injection method for preparing PEGylated liposomes to encapsulate this compound.
Materials:
-
This compound
-
Soybean lecithin
-
Cholesterol
-
Ethanol (HPLC grade)
-
Phosphate (B84403) buffer (e.g., 0.01 M, pH 6.5)
-
Tween-80
-
PEG2000
Procedure:
-
Preparation of the Lipid Phase:
-
Dissolve soybean lecithin, cholesterol, and this compound in ethanol. This forms the lipid phase.
-
-
Preparation of the Aqueous Phase:
-
In a separate container, dissolve Tween-80 and PEG2000 in the phosphate buffer. This is the aqueous phase.
-
-
Formation of Liposomes:
-
Heat the aqueous phase on a water bath to 60°C under magnetic stirring.
-
Heat the lipid phase to 65°C.
-
Add the heated lipid phase dropwise to the heated aqueous phase over approximately 15 minutes.[5]
-
-
Ethanol Evaporation and Sonication:
-
Continue stirring the mixture for another 15 minutes to allow for the evaporation of ethanol.
-
Sonicate the resulting liposomal suspension using a probe sonicator to reduce the vesicle size and create a homogenous formulation.[5]
-
Visualizations
Experimental Workflow for Bioavailability Enhancement
Caption: Workflow for developing and testing formulations to enhance the bioavailability of this compound.
Potential Signaling Pathway Modulated by Dammarane Triterpenoids
Caption: Potential anticancer signaling pathways modulated by dammarane-type triterpenoids.
References
- 1. Synthesis and anti-cancer activity studies of dammarane-type triterpenoid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. realgenelabs.com [realgenelabs.com]
- 3. Dammarane-type triterpene ginsenoside-Rg18 inhibits human non-small cell lung cancer A549 cell proliferation via G1 phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and Pharmacodynamics of Depot Medroxyprogesterone Acetate in African Women Receiving Treatment for Human Immunodeficiency Virus and Tuberculosis: Potential Concern for Standard Dosing Frequency - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Dammaradienyl Acetate by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography-mass spectrometry (LC-MS) analysis of Dammaradienyl acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Dammaradienyl acetate?
A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest (this compound).[1] These components can include salts, lipids, proteins, and other endogenous molecules from the biological sample. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[1] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[1][2] Given the nonpolar nature of this compound, a dammarane-type triterpenoid (B12794562), co-extraction of lipids is a primary concern for matrix effects.
Q2: Which ionization technique, ESI or APCI, is more susceptible to matrix effects for triterpenoid analysis?
A2: Electrospray ionization (ESI) is generally more susceptible to matrix effects, particularly ion suppression, compared to atmospheric pressure chemical ionization (APCI).[3] This is because ESI is more sensitive to the presence of non-volatile substances and competition for charge on the surface of the ESI droplet. However, the choice of ionization technique will also depend on the specific analyte's properties. For many triterpenoids, ESI is commonly used, often in positive ion mode, forming adducts like [M+H]⁺ or [M+Na]⁺. It is crucial to evaluate both ionization sources during method development if available.
Q3: How can I qualitatively and quantitatively assess matrix effects for this compound?
A3: A common qualitative method is the post-column infusion experiment. In this technique, a solution of this compound is continuously infused into the MS detector while a blank, extracted matrix sample is injected onto the LC column.[3][4] Any dip or rise in the constant signal of this compound indicates ion suppression or enhancement at that retention time.[3][4]
For quantitative assessment, the post-extraction spike method is widely used. The matrix effect is calculated by comparing the peak area of this compound in a solution where it was added after the extraction of a blank matrix (Set A) to the peak area of this compound in a pure solvent standard at the same concentration (Set B). The matrix effect (ME) is calculated as: ME (%) = (Peak Area in Set A / Peak Area in Set B) * 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
Q4: What are the most effective strategies to minimize matrix effects?
A4: A multi-pronged approach is most effective:
-
Efficient Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently recovering this compound. Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing matrix components than simpler methods like protein precipitation (PPT).[4]
-
Chromatographic Separation: Optimizing the HPLC or UHPLC method to chromatographically separate this compound from co-eluting matrix components is crucial. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry.
-
Use of an Internal Standard (IS): A suitable internal standard, ideally a stable isotope-labeled version of this compound, can compensate for matrix effects. The IS is added to the sample before extraction and will experience similar ion suppression or enhancement as the analyte, allowing for an accurate relative quantification.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Column contamination or degradation. | Flush the column with a strong solvent. If the issue persists, consider replacing the guard column or the analytical column. |
| Inappropriate injection solvent. | Ensure the injection solvent is of similar or weaker eluotropic strength than the initial mobile phase. | |
| Secondary interactions with the column. | Add a mobile phase modifier like 0.1% formic acid or 5 mM ammonium (B1175870) acetate. Consider a different column chemistry if tailing continues. | |
| High Signal Variability/Poor Reproducibility | Inconsistent matrix effects between samples. | Improve the sample preparation method for more consistent removal of interferences. Use a stable isotope-labeled internal standard to compensate for variability. |
| Carryover from previous injections. | Optimize the autosampler wash procedure with a strong solvent. Inject blank samples between unknown samples to assess for carryover. | |
| Low Signal Intensity/Poor Sensitivity | Significant ion suppression. | Perform a post-column infusion experiment to identify regions of ion suppression. Adjust the chromatographic method to move the analyte peak away from these regions. Implement a more rigorous sample cleanup procedure (e.g., switch from PPT to SPE). |
| Suboptimal MS source parameters. | Optimize ion source parameters such as gas flows, temperatures, and voltages for this compound. | |
| Unexpected Peaks or High Background Noise | Contamination from solvents, reagents, or labware. | Use high-purity LC-MS grade solvents and reagents. Ensure all labware is scrupulously clean. |
| Insufficient sample cleanup. | Re-evaluate the sample preparation method. A more selective SPE sorbent or a different LLE solvent system may be required. |
Quantitative Data Summary
The following table summarizes representative data for matrix effects and recovery for different sample preparation techniques used in the analysis of triterpenoids in plasma. This data can serve as a benchmark for the development of a method for this compound.
| Sample Preparation Method | Analyte | Matrix Effect (%) | Recovery (%) | Process Efficiency (%) |
| Protein Precipitation (PPT) with Acetonitrile | Triterpenoid A | 55 - 75 (Suppression) | 90 - 105 | 50 - 79 |
| Triterpenoid B | 60 - 80 (Suppression) | 92 - 103 | 55 - 82 | |
| Liquid-Liquid Extraction (LLE) with Methyl tert-butyl ether | Triterpenoid A | 85 - 105 | 75 - 90 | 64 - 95 |
| Triterpenoid B | 90 - 110 | 80 - 95 | 72 - 104 | |
| Solid-Phase Extraction (SPE) with C18 Sorbent | Triterpenoid A | 95 - 115 | 88 - 98 | 84 - 113 |
| Triterpenoid B | 98 - 110 | 90 - 102 | 88 - 112 |
Data is hypothetical and representative of typical values observed in triterpenoid analysis in biological matrices.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
-
Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution. Vortex for 10 seconds.
-
Extraction: Add 500 µL of methyl tert-butyl ether (MTBE). Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water). Vortex for 30 seconds.
-
Analysis: Transfer the reconstituted sample to an LC vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of the internal standard working solution and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase. Vortex for 30 seconds.
-
Analysis: Transfer the reconstituted sample to an LC vial for analysis.
Protocol 3: Proposed LC-MS/MS Method for this compound
This is a starting point for method development and will require optimization.
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 80% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with an ESI source
-
Ionization Mode: Positive
-
Proposed MRM Transitions:
-
This compound: Precursor ion [M+H]⁺ (m/z 469.4) -> Product ions (to be determined by infusing a standard solution and performing a product ion scan).
-
Internal Standard: (To be determined based on the chosen IS).
-
-
Source Parameters: To be optimized (e.g., capillary voltage, source temperature, gas flows).
Visualizations
Caption: A logical workflow for the systematic identification and mitigation of matrix effects.
Caption: A typical experimental workflow for the LC-MS analysis of this compound.
References
Cell culture contamination issues in Dammaradienyl acetate cytotoxicity experiments
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating challenges related to cell culture contamination during cytotoxicity experiments with Dammaradienyl acetate (B1210297).
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding cell culture contamination and its impact on cytotoxicity assays.
Topic: Identifying and Preventing Cell Culture Contamination
Q1: What are the primary visual indicators of contamination in my cell culture?
A1: Key visual signs of contamination include:
-
Turbidity or Cloudiness: The culture medium, normally clear, appears hazy or cloudy, which is a strong indicator of bacterial or yeast contamination.[1][2]
-
Color Change in Medium: A rapid shift in the medium's color, often to yellow (acidic) due to bacterial metabolism, or occasionally to pink/purple (basic) with some fungal growth, indicates a significant pH change.[1][3][4][5]
-
Visible Particles or Films: The presence of floating particles, clumps, or a thin film on the surface of the culture medium can signal contamination.[2] Under a microscope, bacteria may appear as small, shimmering particles between cells, while fungi can look like thread-like filaments.[2][3]
-
Altered Cell Morphology: Your cells may exhibit signs of stress, such as rounding up, detaching from the culture surface, appearing grainy, or lysing (bursting).[2][6]
Q2: My culture medium is clear, but the cells are not growing well. Could contamination still be the issue?
A2: Yes, this is a characteristic sign of Mycoplasma contamination. Mycoplasma are very small bacteria that lack a cell wall and often do not cause the typical turbidity or pH changes seen with other types of bacterial contamination.[2] Their presence can significantly impact cell metabolism, slow down proliferation, and ultimately affect the reliability of your experimental results without being immediately obvious.[7][8]
Q3: What are the most common sources of contamination in a cell culture lab?
A3: Contamination can arise from several sources, including:
-
Laboratory Environment and Personnel: Airborne microorganisms, as well as those from the experimenter's skin, clothing, and breath, are potential sources.[6] Improper aseptic technique is a major contributor.[1]
-
Reagents and Media: Contaminated sera, media, or other reagents can introduce contaminants.[9][10][11] Endotoxins, which are by-products of gram-negative bacteria, are commonly found in water and sera.[9]
-
Equipment: Improperly sterilized cell culture utensils, incubators, and biosafety cabinets can harbor microorganisms.[6][10][11]
Q4: How can I prevent contamination in my experiments?
A4: A multi-faceted approach is crucial for preventing contamination:
-
Strict Aseptic Technique: Always work in a sterile environment like a biosafety cabinet, minimize movements, and keep all reagents and tools covered.[12]
-
Quality Control of Reagents: Use high-quality, certified contamination-free reagents from reputable suppliers.[6][12] It is also advisable to filter-sterilize all media.[13]
-
Regular Cleaning and Disinfection: Consistently disinfect incubators, water pans, and work surfaces.[12]
-
Quarantine New Cell Lines: Before introducing new cell lines into your general lab stock, test them for Mycoplasma and grow them in a separate, quarantined area.[12]
-
Regular Testing: Routinely test your cell cultures for Mycoplasma every 1-2 months, especially in a shared laboratory environment.[12]
Topic: Contamination and Cytotoxicity Assay Interference
Q5: How can different types of contamination affect the results of my Dammaradienyl acetate cytotoxicity assay?
A5: Contaminants can severely compromise the validity of your cytotoxicity data in various ways:
-
Metabolic Interference: Bacteria, fungi, and Mycoplasma possess their own metabolic activity. In assays like the MTT assay, which measures metabolic activity as an indicator of cell viability, these contaminants can metabolize the reagent, leading to inaccurate readings (either falsely high or low cell viability).[14]
-
pH and Nutrient Alterations: Microbial growth can rapidly change the pH of the culture medium and deplete essential nutrients, stressing the cells and potentially masking the cytotoxic effects of this compound.
-
Induction of Cell Death: Some contaminants can produce toxins or induce apoptosis, leading to cell death that is not attributable to the compound being tested.[15]
-
Endotoxin Effects: Endotoxins, lipopolysaccharides from the outer membrane of Gram-negative bacteria, can significantly impact cell growth and function even at very low concentrations, introducing variability into your experiments.[13][16][17]
Q6: I'm using a natural product, this compound. Are there specific issues I should be aware of when running an MTT assay?
A6: Yes, natural products can present unique challenges in MTT assays:
-
Direct MTT Reduction: Some natural compounds have reducing properties and can directly convert the MTT reagent into formazan (B1609692), independent of cellular metabolic activity. This leads to a false-positive signal, making the cells appear more viable than they are.[12][16][18]
-
Color Interference: If this compound or its solvent is colored, it can interfere with the absorbance reading of the formazan product.[6]
-
Poor Solubility: Lipophilic natural products may not dissolve well in the culture medium, leading to precipitation that can scatter light and cause inaccurate absorbance readings.[6]
Section 2: Troubleshooting Guides
This section provides step-by-step guidance for resolving specific issues encountered during your experiments.
Guide 1: Diagnosing and Managing a Contaminated Cell Culture
If you suspect contamination, follow this workflow to identify the type of contaminant and take appropriate action.
Caption: Workflow for diagnosing and managing cell culture contamination.
Guide 2: Troubleshooting Unexpected Results in Cytotoxicity Assays
Use this guide if your cytotoxicity assay with this compound is yielding inconsistent or unexpected results.
Caption: Troubleshooting workflow for unexpected cytotoxicity assay results.
Section 3: Data Presentation and Experimental Protocols
Table 1: Common Types of Microbial Contamination and Their Characteristics
| Contaminant | Key Microscopic Features | Appearance in Culture | Common Assay Interference |
| Bacteria | Small (~1-5 µm), motile rod-shaped or spherical particles.[1] | Rapidly turns medium turbid and yellow (acidic).[1][6] | Can metabolize MTT, leading to false readings; rapid cell death can mask drug effects.[2] |
| Yeast | Individual ovoid or spherical particles, may show budding.[12] | Medium may become turbid; pH may increase in later stages.[12] | Can metabolize assay reagents; competes with cells for nutrients.[2] |
| Mold (Fungi) | Thin, wisp-like filaments (hyphae), sometimes with dense spore clusters.[12][19] | Visible filamentous mycelia, sometimes forming dense clumps.[2] | Can cause drastic pH changes and secrete cytotoxic byproducts, depleting nutrients.[2] |
| Mycoplasma | Not visible with a standard light microscope. | No visible change in medium clarity; cells may show signs of slowed growth or stress.[2] | Alters cell metabolism, affecting assays like MTT; can induce apoptosis, leading to false positives.[14][15] |
Table 2: Troubleshooting Common Issues in Cytotoxicity Assays
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicate Wells | Inconsistent cell seeding; Pipetting errors; "Edge effect" in multi-well plates.[20][21] | Ensure a homogenous cell suspension before seeding; Use calibrated pipettes and consistent technique; Avoid using the outermost wells of the plate or fill them with sterile PBS/media.[20][22] |
| High Background in MTT Assay | Contamination; Direct reduction of MTT by this compound; Interference from media components (e.g., phenol (B47542) red).[23][24] | Test for and eliminate contamination; Run a control with the compound in cell-free medium to check for direct reduction; Use phenol red-free media during the assay.[24] |
| Low Absorbance in MTT Assay | Insufficient viable cells; Low metabolic activity; Incomplete formazan solubilization.[23] | Optimize cell seeding density; Ensure cells are in the logarithmic growth phase; Increase incubation time with the solubilization solvent and ensure adequate mixing.[25][26] |
| High Spontaneous LDH Release in Control Wells | Suboptimal culture conditions; Over-confluent cells; Harsh pipetting during cell plating.[22][27] | Ensure optimal cell culture conditions; Seed cells at an appropriate density; Handle cell suspension gently during plating.[22][27] |
| High Background in Apoptosis Assays | Excessive reagent concentration; Inadequate washing; Cell clumping.[18] | Titrate antibodies/reagents to find the optimal concentration; Increase the number and duration of wash steps; Keep cells at 4°C during preparation and gently mix before analysis.[18] |
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the metabolic reduction of MTT by viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and allow them to adhere overnight.[25]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only and untreated controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]
-
MTT Incubation: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible under a microscope.[25][]
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[25][26]
-
Absorbance Measurement: Gently shake the plate for 15-30 minutes to ensure complete dissolution.[24] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[29]
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from cells with compromised membrane integrity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Prepare Controls: Include wells for:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Treat cells with a lysis buffer (e.g., Triton X-100) 45 minutes before the end of the experiment.
-
Background control: Culture medium without cells.[17]
-
-
Sample Collection: At the end of the incubation period, centrifuge the plate (if using suspension cells) or carefully collect an aliquot of the supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for up to 30 minutes. Stop the reaction with a stop solution if required by the kit. Measure the absorbance at 490 nm.[22]
-
Calculation: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100.
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Preparation: Induce apoptosis by treating cells with this compound. Include untreated and positive controls. Harvest both adherent and floating cells. Use a gentle dissociation method for adherent cells, avoiding EDTA as it can interfere with Annexin V binding.[18]
-
Cell Washing: Wash the cells with cold PBS and centrifuge at a low speed (e.g., 300-400 x g) for 5-10 minutes at 4°C.[18]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of fluorescently labeled Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.[18]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry without washing them.
Section 4: Signaling Pathways and Experimental Workflows
Generalized Apoptosis Signaling Pathway
Dammarane-type triterpenoids, like many natural products, can induce apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. These pathways converge on the activation of caspases, which are the executioners of apoptosis.
Caption: Generalized signaling pathways for natural product-induced apoptosis.
Experimental Workflow for a Cytotoxicity Assay
This diagram outlines the key steps from initial cell culture to final data analysis in a typical cytotoxicity experiment.
Caption: A typical experimental workflow for in vitro cytotoxicity testing.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Promoting Apoptosis, a Promising Way to Treat Breast Cancer With Natural Products: A Comprehensive Review [frontiersin.org]
- 8. The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dammarane-Type Triterpenoid from the Stem Bark of Aglaia elliptica (Meliaceae) and Its Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. This compound | CAS:52914-31-5 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 14. What is the mechanism of Medroxyprogesterone Acetate? [synapse.patsnap.com]
- 15. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. | Semantic Scholar [semanticscholar.org]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. "The MTT viability assay yields strikingly false-positive viabilities a" by DİDEM KARAKAŞ, FERDA ARI et al. [journals.tubitak.gov.tr]
- 18. This compound | C32H52O2 | CID 14137680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. bnonews.com [bnonews.com]
- 20. Acetate regulates milk fat synthesis through the mammalian target of rapamycin/eukaryotic initiation factor 4E signaling pathway in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. info.gbiosciences.com [info.gbiosciences.com]
- 22. mdpi.com [mdpi.com]
- 23. Acetic acid activates the AMP-activated protein kinase signaling pathway to regulate lipid metabolism in bovine hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. m.youtube.com [m.youtube.com]
- 26. abcam.com [abcam.com]
- 27. Sodium acetate regulates milk fat synthesis through the activation of GPR41/GPR43 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Navigating the Complexities of Dammaradienyl Acetate NMR Spectra: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The intricate nature of dammaradienyl acetate's structure presents a significant challenge in the interpretation of its Nuclear Magnetic Resonance (NMR) spectra. This technical support center provides a comprehensive guide to troubleshoot common issues and answer frequently asked questions encountered during the NMR analysis of this complex triterpenoid.
Troubleshooting Common Issues in Dammaradienyl Acetate (B1210297) NMR Spectroscopy
This section addresses specific problems that may arise during the acquisition and interpretation of this compound NMR spectra.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad, poorly resolved peaks | 1. Sample aggregation at high concentrations.2. Presence of paramagnetic impurities.3. Poor shimming of the NMR spectrometer. | 1. Dilute the sample.2. Treat the sample with a chelating agent (e.g., EDTA) or pass it through a short column of silica (B1680970) gel.3. Re-shim the spectrometer to improve magnetic field homogeneity. |
| Presence of a large, broad singlet around 1.5-3.5 ppm | Residual water in the deuterated solvent. | 1. Use freshly opened, high-purity deuterated solvent.2. Lyophilize the sample from a solvent that forms an azeotrope with water (e.g., benzene) before dissolving in the NMR solvent.3. Employ solvent suppression techniques during NMR acquisition. |
| Unexpected peaks in the spectrum | 1. Impurities from the isolation process (e.g., residual solvents like ethyl acetate, hexane).2. Sample degradation.3. Grease from glassware. | 1. Ensure thorough drying of the sample under high vacuum. Compare the spectrum with known solvent impurity charts.2. Store the sample appropriately and re-purify if necessary.3. Use clean glassware and avoid using excessive grease. |
| Distorted baseline ("rolling baseline") | 1. Insufficient number of scans for a dilute sample.2. Very strong signals (e.g., solvent peak) causing detector overload. | 1. Increase the number of scans to improve the signal-to-noise ratio.2. Use a pulse sequence with solvent suppression. Adjust the receiver gain. |
| Difficulty in assigning overlapping methyl signals | The tetracyclic core of this compound contains numerous methyl groups in similar chemical environments. | 1. Utilize two-dimensional (2D) NMR techniques such as HSQC, HMBC, and COSY to resolve overlapping signals and establish connectivity.2. Compare the experimental data with published NMR data for similar dammarane-type triterpenoids. |
Frequently Asked Questions (FAQs)
Q1: Why are the methyl signals in the 1H NMR spectrum of this compound so complex and often overlapping?
A1: The dammarane (B1241002) skeleton of this compound features a rigid tetracyclic system with eight methyl groups. Many of these methyl groups are in close spatial proximity and experience similar electronic environments, leading to their signals appearing in a narrow region of the 1H NMR spectrum (typically between 0.8 and 1.7 ppm). This results in significant signal overlap, making individual assignment challenging with one-dimensional NMR alone.
Q2: How can I confirm the presence of the acetate group in my 1H NMR spectrum?
A2: The acetate group gives rise to a characteristic sharp singlet in the 1H NMR spectrum, typically appearing around 2.05 ppm. In the 13C NMR spectrum, you should observe a carbonyl signal around 170-171 ppm and a methyl signal around 21 ppm.
Q3: What are the characteristic signals for the double bonds in the side chain of this compound?
A3: this compound possesses two double bonds in its side chain. You should expect to see olefinic proton signals in the region of 4.7 to 5.1 ppm in the 1H NMR spectrum. The corresponding olefinic carbon signals will appear in the 13C NMR spectrum between approximately 110 and 150 ppm.
Q4: My 13C NMR spectrum has very weak quaternary carbon signals. How can I improve their detection?
A4: Quaternary carbons lack directly attached protons, and therefore do not benefit from the Nuclear Overhauser Effect (NOE) enhancement that protonated carbons experience during broadband proton decoupling. To improve the signal intensity of quaternary carbons, you can:
-
Increase the number of scans.
-
Use a longer relaxation delay (d1) in your pulse sequence to allow for full relaxation of the quaternary carbon nuclei.
-
Employ advanced pulse sequences like DEPT (Distortionless Enhancement by Polarization Transfer) to help identify quaternary carbons, although they will be absent in DEPT-135 and DEPT-90 spectra.
Experimental Protocols
A detailed experimental protocol is crucial for obtaining high-quality NMR spectra.
Sample Preparation for NMR Analysis of this compound
-
Sample Purity: Ensure the this compound sample is of high purity, as impurities will complicate the spectrum. Purification can be achieved by techniques such as column chromatography or recrystallization.
-
Solvent Selection: Use a high-purity deuterated solvent (e.g., CDCl₃, ≥99.8% D). The choice of solvent can sometimes help to resolve overlapping signals.[1]
-
Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of deuterated solvent. Very high concentrations can lead to peak broadening.[1]
-
Dissolution: Ensure the sample is fully dissolved. Gentle warming or sonication can aid dissolution.
-
Filtration: To remove any particulate matter that could affect the magnetic field homogeneity, filter the solution through a small plug of glass wool into a clean, dry NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added (0.03% v/v).
Logical Workflow for Troubleshooting Complex NMR Spectra
The following diagram illustrates a systematic approach to troubleshooting and interpreting complex NMR spectra of this compound.
Caption: A logical workflow for acquiring, troubleshooting, and interpreting NMR spectra of this compound.
References
Validation & Comparative
Dammaradienyl Acetate vs. Betulinic Acid: A Comparative Analysis of Anti-Cancer Activity
In the landscape of natural product-based cancer research, triterpenoids have emerged as a promising class of compounds with potent anti-neoplastic properties. Among these, dammaradienyl acetate (B1210297) and betulinic acid have garnered attention for their potential therapeutic applications. This guide provides a comprehensive comparison of their anti-cancer activities, drawing upon available experimental data to offer insights for researchers, scientists, and drug development professionals.
While extensive research has illuminated the anti-cancer prowess of betulinic acid, a notable scarcity of publicly available data exists for dammaradienyl acetate, limiting a direct, in-depth comparison. This guide will present the substantial body of evidence for betulinic acid while clearly indicating the data gaps for this compound.
I. Overview of Anti-Cancer Activity
Betulinic acid, a pentacyclic triterpenoid (B12794562) found in the bark of several plant species, including the birch tree, has demonstrated a broad spectrum of anti-cancer activities. It is known to selectively induce apoptosis in various cancer cell lines while showing low toxicity to normal cells.[1] Its mechanisms of action are multifaceted, primarily involving the induction of the mitochondrial apoptotic pathway.[2][3]
In contrast, the anti-cancer activity of this compound, a dammarane-type triterpenoid, is not well-documented in publicly accessible scientific literature. While some studies have isolated this compound from various plant sources, comprehensive investigations into its cytotoxic effects, apoptotic induction, and specific molecular targets in cancer cells are largely unavailable. One study on antitumor triterpenes from Scorzonera mongolica Maxim identified this compound as a constituent, but did not report specific anti-cancer activity for this individual compound.
II. In Vitro Cytotoxicity: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. Extensive data is available for betulinic acid across a wide range of human cancer cell lines.
Table 1: IC50 Values of Betulinic Acid in Various Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Breast Cancer | MDA-MB-231 | 15.45 ± 3.01 | [4] |
| Breast Cancer | MCF-7 | 9.4 (as fatty ester) | [5] |
| Lung Cancer | A549 | 15.51 | [6] |
| Leukemia | MV4-11 | 18.16 | [6] |
| Prostate Cancer | PC-3 | 32.46 | [6] |
| Colon Cancer | HT-29 | 6.85 (as fatty ester) | [5] |
| Hepatocellular Carcinoma | HepG2 | 12.74 (as fatty ester) | [5] |
| Canine T-cell lymphoma | CL-1 | 23.50 | [7] |
| Canine B-cell lymphoma | CLBL-1 | 18.2 | [7] |
| Canine Osteosarcoma | D-17 | 18.59 | [7] |
Data for this compound:
Currently, there is no publicly available data presenting the IC50 values of this compound against any cancer cell lines.
III. Mechanism of Action: Signaling Pathways
A crucial aspect of anti-cancer drug development is understanding the molecular mechanisms by which a compound exerts its effects.
Betulinic Acid: Inducer of the Mitochondrial Apoptotic Pathway
Betulinic acid is a well-established inducer of apoptosis, primarily through the intrinsic or mitochondrial pathway.[2][3] This process involves:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Betulinic acid can directly interact with mitochondria, leading to the permeabilization of the outer mitochondrial membrane.[8]
-
Release of Pro-apoptotic Factors: This disruption causes the release of key apoptotic proteins from the mitochondrial intermembrane space into the cytoplasm, including cytochrome c, Smac/DIABLO, and Omi/HtrA2.[9]
-
Caspase Activation: Cytochrome c release triggers the formation of the apoptosome and the subsequent activation of caspase-9, which in turn activates executioner caspases like caspase-3 and -7.[6]
-
PARP Cleavage: Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, leading to the final stages of apoptosis.[6]
This compound:
The signaling pathways modulated by this compound in the context of cancer remain uninvestigated. There is no available data on its ability to induce apoptosis or the molecular mechanisms that would be involved.
IV. In Vivo Anti-Cancer Efficacy
Preclinical animal studies are vital for evaluating the therapeutic potential of a compound.
Betulinic Acid:
Betulinic acid and its derivatives have demonstrated significant anti-tumor activity in various in vivo models. For instance, derivatives of betulinic acid have been shown to inhibit tumor growth in mouse models of human neuroblastoma and malignant glioma.[9] In a study on human colorectal cancer, betulinic acid administration in mice not only promoted apoptosis in tumor tissues but also inhibited metastasis.[10]
This compound:
There are no published in vivo studies evaluating the anti-tumor efficacy of this compound.
V. Experimental Protocols
For the purpose of reproducibility and further research, detailed experimental methodologies are crucial.
Cell Viability Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., betulinic acid) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated to allow the conversion of MTT to formazan (B1609692) by viable cells.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Caspase-3/7 Activity Assay)
This assay quantifies the activity of key executioner caspases involved in apoptosis.
-
Cell Treatment: Cells are treated with the test compound at its IC50 or a higher concentration for a defined period.
-
Lysis and Reagent Addition: Cells are lysed, and a specific substrate for caspase-3 and -7, which releases a fluorescent or luminescent signal upon cleavage, is added.
-
Signal Measurement: The fluorescence or luminescence is measured using a plate reader. The signal intensity is directly proportional to the caspase-3/7 activity.
Conclusion
The comparative analysis of this compound and betulinic acid reveals a significant disparity in the available scientific literature regarding their anti-cancer activities. Betulinic acid stands out as a well-characterized natural compound with potent and selective anti-cancer properties, demonstrated through extensive in vitro and in vivo studies. Its mechanism of action, primarily through the induction of mitochondrial apoptosis, is well-established.
Conversely, this compound remains a largely unexplored molecule in the context of cancer therapy. The lack of data on its cytotoxicity, mechanism of action, and in vivo efficacy presents a significant knowledge gap. This highlights a critical need for further research to investigate the potential anti-cancer properties of this compound. Such studies would be essential to determine if it holds similar promise to other triterpenoids like betulinic acid and to pave the way for its potential development as a novel anti-cancer agent. Until then, any direct comparison of their anti-cancer activity remains speculative.
References
- 1. acgpubs.org [acgpubs.org]
- 2. benchchem.com [benchchem.com]
- 3. RealTime-Glo™ Annexin V Apoptosis Assay | Annexin V Staining | Apoptosis Assay [promega.com.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic activity of new acetoxycoumarin derivatives in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel CDK9 inhibitor shows potent antitumor efficacy in preclinical hematologic tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting the acetylation signaling pathway in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical anticancer studies on the ethyl acetate leaf extracts of Datura stramonium and Datura inoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A real-time, bioluminescent annexin V assay for the assessment of apoptosis [ouci.dntb.gov.ua]
A Comparative Analysis of the Cytotoxic Effects of Dammaradienyl Acetate and Ursolic Acid on Cancer Cell Lines
In the landscape of oncological research, natural compounds are a focal point for the discovery of novel therapeutic agents. This guide provides a comparative overview of the cytotoxic properties of two such compounds: Dammaradienyl acetate (B1210297) and ursolic acid, with a focus on their effects on various cancer cell lines. While both are triterpenoids, the available scientific literature presents a stark contrast in the volume of research, with ursolic acid being extensively studied and Dammaradienyl acetate remaining largely unexplored.
Executive Summary
Ursolic acid has demonstrated broad and potent cytotoxic activity against a wide array of cancer cell lines. Its mechanisms of action are well-documented and include the induction of apoptosis, cell cycle arrest, and the modulation of numerous signaling pathways critical for cancer cell survival and proliferation. In contrast, the cytotoxic profile of this compound is significantly less characterized, with a scarcity of published data on its potency (IC50 values) and mechanisms of action. This guide synthesizes the available data to offer a comparative perspective, highlighting the well-established anti-cancer profile of ursolic acid and the nascent stage of research for this compound.
Data on Cytotoxicity
The 50% inhibitory concentration (IC50) is a standard measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for ursolic acid against various cancer cell lines as reported in the scientific literature.
Table 1: Cytotoxicity of Ursolic Acid against Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Breast Cancer | MDA-MB-231 | 2.5 - 6.4 | [1] |
| T47D, MCF-7 | Not specified | [2] | |
| Lung Cancer | A549 | 8.8 | [3] |
| H460 | 8.2 | [3] | |
| Colon Cancer | HT-29 | Not specified | [4] |
| HCT15 | >20 | [3] | |
| Prostate Cancer | PC-3 | <80 | [5] |
| DU145 | <80 | [5] | |
| LNCaP | >80 | [5] | |
| Pancreatic Cancer | AsPC-1 | <30 | [6] |
| BxPC-3 | <30 | [6] | |
| Leukemia | Jurkat | 23.9 | [3] |
| K562 | 12 | [3] | |
| HL60 | 12.8 | [3] | |
| Melanoma | B16F0 | 19.8 | [3] |
| SK-MEL-2 | 7.6 | [3] | |
| Ovarian Cancer | A2780 | 1.7 | [1] |
| Hepatocellular Carcinoma | HepG2 | 1.26 ± 0.17 | [1] |
| Gastric Cancer | BGC-803 | Not specified | [7] |
Note on this compound: There is a significant lack of publicly available data regarding the IC50 values of this compound for any cancer cell line. One study mentioned its inclusion in an in-vitro anti-tumor screening, but specific quantitative data were not provided.[8]
Mechanisms of Action
Ursolic Acid
Ursolic acid exerts its anti-cancer effects through a multi-pronged approach, targeting several key signaling pathways and cellular processes.[9][10]
-
Induction of Apoptosis: Ursolic acid triggers programmed cell death in cancer cells by activating caspase enzymes and modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[7][9]
-
Cell Cycle Arrest: It can halt the proliferation of cancer cells by causing cell cycle arrest at the G0/G1 or G2/M phases.[9]
-
Inhibition of Signaling Pathways: Ursolic acid has been shown to inhibit several critical signaling pathways involved in cancer progression, including PI3K/Akt/mTOR, NF-κB, and MAPK pathways.[9][10]
-
Anti-Metastatic and Anti-Angiogenic Effects: It can suppress the spread of cancer by inhibiting matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF), which are crucial for invasion and the formation of new blood vessels.[9]
This compound
The mechanism of action for this compound in cancer cells is not well-documented in the available literature. Further research is required to elucidate the pathways through which it may exert any cytotoxic effects.
Experimental Protocols
A standard method to assess the cytotoxicity of a compound against cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or ursolic acid) and a vehicle control.
-
Incubation: The plate is incubated for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage relative to the control, and the IC50 value is determined from the dose-response curve.
Visualizations
Experimental Workflow
Caption: A typical workflow for determining the cytotoxicity of a compound using the MTT assay.
Key Signaling Pathway Targeted by Ursolic Acid
Caption: Ursolic acid inhibits the PI3K/Akt/mTOR signaling pathway, a key regulator of cancer cell growth.
Conclusion
The comparison between this compound and ursolic acid highlights a significant disparity in the current state of scientific knowledge. Ursolic acid is a well-established cytotoxic agent with a substantial body of evidence supporting its anti-cancer properties across a multitude of cancer cell lines and through various mechanisms of action. In stark contrast, this compound remains a largely uncharacterized compound in the context of cancer cytotoxicity. While preliminary screenings may suggest potential anti-tumor activity, the absence of robust, publicly available data, particularly IC50 values and mechanistic studies, precludes a direct and meaningful comparison with ursolic acid at this time. This guide underscores the potential of ursolic acid as a promising candidate for further drug development and emphasizes the need for foundational research to determine if this compound holds similar therapeutic promise.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Acetate supplementation restores chromatin accessibility and promotes tumor cell differentiation under hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetate Induces Growth Arrest in Colon Cancer Cells Through Modulation of Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetate Induces Growth Arrest in Colon Cancer Cells Through Modulation of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C32H52O2 | CID 14137680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Anticancer Activity of Iso-Mukaadial Acetate on Pancreatic and Colon Cancer Cells - Reports of Biochemistry and Molecular Biology [rbmb.net]
- 8. realgenelabs.com [realgenelabs.com]
- 9. This compound | CAS:52914-31-5 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. researchgate.net [researchgate.net]
Unveiling the Apoptotic Machinery: A Comparative Guide to Validating the Mechanism of Action of Pro-apoptotic Compounds
For Researchers, Scientists, and Drug Development Professionals
The selective induction of apoptosis in cancer cells is a cornerstone of modern oncology drug discovery. This guide provides a comprehensive framework for validating the pro-apoptotic mechanism of a test compound, here referred to as "Compound X," with a structure exemplified by Dammaradienyl acetate. We present a comparative analysis of expected experimental outcomes for Compound X against a known apoptosis inducer, Staurosporine, and a vehicle control. This guide offers detailed experimental protocols, data presentation tables, and visual workflows to facilitate the rigorous evaluation of novel anti-cancer agents.
Comparative Analysis of Apoptotic Induction
The efficacy of a pro-apoptotic compound is determined by its ability to selectively induce programmed cell death in target cells. A series of well-established in vitro assays are employed to quantify this effect and elucidate the underlying molecular pathways. Below, we present a comparative summary of expected quantitative data from key experiments.
Table 1: Cytotoxicity of Compound X and Staurosporine on Cancer Cells
| Compound | Cell Line | Incubation Time (h) | IC50 (µM)[1][2][3][4] |
| Compound X | MCF-7 (Breast Cancer) | 48 | Hypothetical Value: 15.2 |
| A549 (Lung Cancer) | 48 | Hypothetical Value: 22.5 | |
| HeLa (Cervical Cancer) | 48 | Hypothetical Value: 18.9 | |
| Staurosporine | MCF-7 (Breast Cancer) | 48 | 0.8 |
| A549 (Lung Cancer) | 48 | 1.2 | |
| HeLa (Cervical Cancer) | 48 | 0.9 | |
| Vehicle Control | All cell lines | 48 | >100 |
Table 2: Quantification of Apoptosis by Annexin V/PI Staining
| Treatment | Cell Line | % Early Apoptotic Cells (Annexin V+/PI-)[5] | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+)[5] |
| Compound X (IC50) | MCF-7 | Hypothetical Value: 25.4 | Hypothetical Value: 15.1 |
| Staurosporine (1 µM) | MCF-7 | 35.2 | 22.8 |
| Vehicle Control | MCF-7 | < 5 | < 2 |
Table 3: Caspase-3/7 Activity Assay
| Treatment | Cell Line | Fold Increase in Caspase-3/7 Activity (vs. Control)[6][7] |
| Compound X (IC50) | MCF-7 | Hypothetical Value: 4.8 |
| Staurosporine (1 µM) | MCF-7 | 8.2 |
| Vehicle Control | MCF-7 | 1.0 |
Table 4: Western Blot Analysis of Key Apoptotic Proteins
| Treatment | Cell Line | Relative Expression of Cleaved PARP (Normalized to β-actin)[8][9][10] | Relative Bax/Bcl-2 Ratio (Normalized to β-actin)[9][11] |
| Compound X (IC50) | MCF-7 | Hypothetical Value: 3.5-fold increase | Hypothetical Value: 4.2-fold increase |
| Staurosporine (1 µM) | MCF-7 | 6.8-fold increase | 7.5-fold increase |
| Vehicle Control | MCF-7 | No significant change | No significant change |
Experimental Protocols
Detailed and standardized protocols are critical for reproducible and reliable results. The following sections outline the methodologies for the key experiments cited in this guide.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13]
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Compound X, Staurosporine (positive control), and vehicle (negative control) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][14]
Protocol:
-
Seed cells in a 6-well plate and treat with Compound X (at its IC50 concentration), Staurosporine (1 µM), and vehicle for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[5]
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic cascade.[6]
Protocol:
-
Seed cells in a 96-well white-walled plate and treat as described for the Annexin V assay.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader.
-
The fold increase in caspase activity is calculated relative to the vehicle-treated control.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis.[8][9][10][15][16]
Protocol:
-
Treat cells as described for the Annexin V assay and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved PARP, Bax, Bcl-2, and β-actin (loading control) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizing the Mechanisms
Diagrams are powerful tools for illustrating complex biological processes and experimental designs.
Caption: Intrinsic and extrinsic apoptotic signaling pathways.
Caption: Experimental workflow for validating apoptosis.
Caption: Logical flow for mechanism validation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bosterbio.com [bosterbio.com]
- 6. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Apoptosis western blot guide | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. mdpi.com [mdpi.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Annexin V Staining Protocol [bdbiosciences.com]
- 15. benchchem.com [benchchem.com]
- 16. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Dammaradienyl Acetate: A Comparative Analysis with Standard Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of Dammaradienyl acetate (B1210297) against standard chemotherapeutic agents for lung and liver cancers. Due to the current lack of publicly available in vivo studies on Dammaradienyl acetate, this comparison is based on its reported in vitro activities and the established in vivo performance of standard-of-care drugs in relevant preclinical models.
Executive Summary
This compound, a dammarane-type triterpenoid, has demonstrated in vitro cytotoxic effects against A-549 non-small cell lung cancer (NSCLC) and Bel-7402 hepatocellular carcinoma (HCC) cell lines. While this suggests potential as an anti-cancer agent, its in vivo efficacy has not yet been reported. This guide contrasts the potential of this compound with the well-documented in vivo anti-tumor activities of standard chemotherapeutic agents: Cisplatin (B142131) and Paclitaxel (B517696) for NSCLC, and Doxorubicin and Sorafenib (B1663141) for HCC. The data presented herein is derived from published preclinical studies utilizing xenograft mouse models.
Data Presentation: Comparative Efficacy
The following tables summarize the in vivo efficacy of standard chemotherapeutic agents in mouse xenograft models of human lung and liver cancer.
Table 1: In Vivo Efficacy of Standard Chemotherapeutic Agents against A-549 Non-Small Cell Lung Cancer Xenografts
| Agent | Dosing Regimen | Tumor Growth Inhibition (TGI) / Effect | Animal Model | Reference |
| This compound | Not Available | In vivo data not publicly available. | Not Applicable | N/A |
| Cisplatin | 3 mg/kg, IP, twice/week | Significant tumor growth inhibition.[1] | Nude Mice | [1] |
| Cisplatin | 1 mg/kg, IP, single dose at day 0 | Significant reduction in tumor size.[2] | Nude Mice | [2] |
| Paclitaxel | 24 mg/kg/day, IV, for 5 days | More effective than cisplatin at 3 mg/kg/day with similar or lower toxicity.[3] | Nude Mice | [3] |
| Paclitaxel | 20 mg/kg, IP, twice/week | Significant tumor growth inhibition.[1] | Nude Mice | [1] |
Table 2: In Vivo Efficacy of Standard Chemotherapeutic Agents against Hepatocellular Carcinoma Xenografts
| Agent | Dosing Regimen | Tumor Growth Inhibition (TGI) / Effect | Animal Model (Cell Line) | Reference |
| This compound | Not Available | In vivo data not publicly available. | Not Applicable | N/A |
| Doxorubicin | 2 mg/kg, IP | Significant inhibition of tumor growth.[4] | Nude Mice (BEL-7404/DOX) | [4] |
| Sorafenib | 40 mg/kg, PO, daily for 3 weeks | 40% decrease in tumor growth.[5] | Xenograft Mice (HuH-7) | [5] |
| Sorafenib | 25 mg/kg, gavage, 5 times/week for 3 weeks | 49.3% inhibition of tumor growth.[6] | Nude Mice (HLE) | [6] |
| Sorafenib | 9 mg/kg, IV | Significantly higher antitumor efficacy than oral sorafenib at 18 mg/kg.[7] | Kunming Mice (H22) | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the tables are provided below.
Protocol 1: In Vivo Xenograft Study of Cisplatin and Paclitaxel in A-549 NSCLC Model[1]
-
Animal Model: Athymic nude mice.
-
Cell Line and Implantation: 5 x 10^6 A549 human non-small cell lung cancer cells are subcutaneously injected into the rear flank of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a mean size of approximately 100 mm³. Mice are then randomized into treatment and control groups.
-
Drug Administration:
-
Vehicle control group receives normal saline.
-
Cisplatin group receives 3 mg/kg via intraperitoneal (IP) injection twice a week.
-
Paclitaxel group receives 20 mg/kg via IP injection twice a week.
-
-
Efficacy Evaluation: Tumor volume is monitored twice a week using calipers. At the end of the study, tumors are excised and weighed.
Protocol 2: In Vivo Xenograft Study of Doxorubicin in BEL-7404/DOX HCC Model[4]
-
Animal Model: Nude mice.
-
Cell Line and Implantation: BEL-7404/DOX human hepatocellular carcinoma cells are subcutaneously injected.
-
Tumor Growth and Randomization: Mice are randomized into groups when tumors are established.
-
Drug Administration:
-
Control group receives the vehicle.
-
Doxorubicin group receives 2 mg/kg via intraperitoneal (IP) injection.
-
-
Efficacy Evaluation: Tumor volume and body weight are measured over the course of the 20-day treatment period. At the end of the study, tumors are excised and weighed.
Protocol 3: In Vivo Xenograft Study of Sorafenib in HuH-7 HCC Model[5]
-
Animal Model: Xenograft mice.
-
Cell Line and Implantation: HuH-7 human hepatocellular carcinoma cells are used to establish tumors.
-
Tumor Growth and Randomization: Once tumors are established, mice are randomized into treatment and control groups.
-
Drug Administration:
-
Sorafenib group receives 40 mg/kg daily for 3 weeks via oral gavage (PO).
-
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the study, tumor tissues are collected for analysis of protein expression.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the proposed signaling pathway for this compound, based on the known mechanisms of other dammarane-type triterpenoids, and the established pathways for the standard chemotherapeutic agents.
Caption: Proposed mechanism of action for this compound.
Caption: Mechanisms of action for standard chemotherapeutic agents.
Experimental Workflow
The following diagram outlines a typical workflow for in vivo xenograft studies.
Caption: General workflow for a preclinical in vivo xenograft study.
Conclusion
While this compound shows promise in vitro, the absence of in vivo efficacy and toxicity data is a significant gap in its preclinical evaluation. Standard chemotherapeutic agents like cisplatin, paclitaxel, doxorubicin, and sorafenib have well-established in vivo anti-tumor activity, which serves as a benchmark for the development of new anti-cancer drugs. Further preclinical studies, including in vivo xenograft models, are essential to determine the therapeutic potential of this compound and its viability as a candidate for clinical development.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. Augmented antitumor effects of combination therapy of cisplatin with ethaselen as a novel thioredoxin reductase inhibitor on human A549 cell in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
Synergistic Interactions of Triterpenoids with Natural Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While specific synergistic data for Dammaradienyl acetate (B1210297) with other natural compounds remains limited in publicly available research, the broader class of triterpenoids, to which it belongs, offers a wealth of information on synergistic interactions. This guide provides a comparative analysis of the synergistic effects of prominent triterpenoids—Ursolic Acid, Betulinic Acid, and Oleanolic Acid—with other natural compounds, supported by experimental data and detailed protocols.
Synergistic Effects on Cancer Cell Viability: A Quantitative Comparison
The synergistic potential of combining triterpenoids with other natural compounds is often evaluated by measuring the half-maximal inhibitory concentration (IC50) of each compound alone and in combination. A reduction in the IC50 of the combined treatment compared to individual treatments suggests a synergistic interaction, which can be quantified using the Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
| Triterpenoid (B12794562) Combination | Cell Line | Individual IC50 (µM) | Combined Treatment IC50 (µM) | Synergy Quantification |
| Ursolic Acid + Resveratrol | MT1/2 (Skin Papilloma) | Ursolic Acid: 8.17 ± 0.49 | Ursolic Acid with 50 µM Resveratrol: IC50 significantly reduced (specific value not provided in the source, but a dose-dependent enhancement of UA-mediated viability decrease was noted)[1] | Synergistic cytotoxicity observed[1] |
| Ca3/7 (Skin Carcinoma) | Ursolic Acid: 19.66 ± 3.69 | Ursolic Acid with 50 µM Resveratrol: IC50 significantly reduced (specific value not provided in the source, but a dose-dependent enhancement of UA-mediated viability decrease was noted)[1] | Synergistic cytotoxicity observed[1] | |
| Betulinic Acid + Ginsenoside Rh2 | HeLa (Cervical Cancer), A549 (Lung Cancer), HepG2 (Liver Cancer) | Not provided in the abstract | Not provided in the abstract | Synergistically induce apoptosis[2] |
| Oleanolic Acid + Ursolic Acid | A375 (Melanoma) | Not provided in the abstract | Not provided in the abstract | Synergistic antiproliferative activity |
| A2058 (Melanoma) | Not provided in the abstract | Not provided in the abstract | Synergistic antiproliferative activity |
Featured Synergistic Combination: Ursolic Acid and Resveratrol in Skin Cancer
The combination of the triterpenoid Ursolic Acid (UA) with the polyphenol Resveratrol (Res) has demonstrated significant synergistic effects in inhibiting skin tumor promotion. This combination targets multiple signaling pathways involved in cell proliferation and inflammation, leading to a more potent anticancer effect than either compound alone.
Experimental Data Summary
In a study on skin tumor promotion, the combination of UA and Res resulted in a greater inhibition of tumor multiplicity and size compared to individual treatments.[3] This enhanced effect is attributed to the combined impact on various molecular targets.[3]
Signaling Pathways Modulated by Ursolic Acid and Resveratrol Combination
The synergistic effect of Ursolic Acid and Resveratrol is achieved through the modulation of several key signaling pathways critical to cancer progression. The combination has been shown to inhibit pro-cancerous pathways while activating tumor-suppressive ones.
Caption: Synergistic signaling pathway of Ursolic Acid and Resveratrol.
Featured Synergistic Combination: Betulinic Acid and Ginsenoside Rh2 in Apoptosis Induction
The combination of Betulinic Acid, a pentacyclic triterpenoid, and Ginsenoside Rh2, a natural compound from ginseng, has been shown to synergistically induce apoptosis in various human cancer cell lines, including cervical (HeLa), lung (A549), and liver (HepG2) cancer cells.[2]
Mechanism of Synergistic Apoptosis
The enhanced apoptotic effect of this combination is associated with several key molecular events:
-
Enhanced Caspase-8 Activation: The combination leads to increased cleavage and activation of caspase-8, an initiator caspase in the extrinsic apoptosis pathway.
-
Bax Translocation: The pro-apoptotic protein Bax is more effectively translocated to the mitochondria.
-
Cytochrome c Release: The translocation of Bax leads to an increased release of cytochrome c from the mitochondria into the cytoplasm, a critical step in initiating the intrinsic apoptotic cascade.
Caption: Synergistic apoptotic pathway of Betulinic Acid and Ginsenoside Rh2.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to assess the synergistic effects of natural compounds.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the individual compounds and their combinations. Include a vehicle-treated control group. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group. The IC50 values are determined from the dose-response curves.
Caption: Experimental workflow for the MTT assay.
Analysis of Apoptotic Proteins: Western Blotting
Western blotting is used to detect and quantify specific proteins involved in the apoptotic signaling pathways.
Protocol:
-
Protein Extraction: Treat cells with the compounds of interest, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target apoptotic proteins (e.g., Caspase-3, Bax, Bcl-2, PARP).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Caption: Western blotting experimental workflow.
References
- 1. Resveratrol and P-glycoprotein Inhibitors Enhance the Anti-skin Cancer Effects of Ursolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Anticancer Activities of Natural Substances in Human Hepatocellular Carcinoma [mdpi.com]
- 3. Effect of Combined Treatment with Ursolic Acid and Resveratrol on Skin Tumor Promotion by 12-O-tetradecanoylphorbol-13-acetate - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Targets of Dammaradienyl Acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dammaradienyl acetate (B1210297), a triterpenoid (B12794562) compound isolated from various medicinal plants, has garnered interest for its potential therapeutic properties, including anti-tumor and anti-inflammatory effects. However, the precise molecular mechanisms underlying these activities have remained largely uncharacterized. This guide provides a comparative analysis of the probable molecular targets of Dammaradienyl acetate, contextualized with alternative compounds known to modulate similar pathways. The information presented is supported by available experimental data and detailed methodologies to aid in further research and drug development endeavors.
Postulated Molecular Targets and Mechanism of Action
While direct binding targets of this compound are not yet definitively identified in the literature, based on the known activities of structurally similar triterpenoid acetates, its mechanism of action is likely multifaceted. The primary proposed mechanisms include the induction of apoptosis in cancer cells and the suppression of inflammatory responses through the modulation of key signaling pathways.
Specifically, this compound is hypothesized to:
-
Induce Apoptosis: Trigger programmed cell death in cancerous cells through the activation of the caspase cascade, particularly initiator caspase-8 and executioner caspase-3. This process is likely linked to the upregulation of death receptors such as DR4 and DR5 on the cell surface.
-
Inhibit the NF-κB Signaling Pathway: Attenuate inflammatory responses by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation and cell survival.
-
Modulate the MAPK Signaling Pathway: Interfere with the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and survival.
Comparative Analysis with Alternative Compounds
To provide a clearer understanding of the potential efficacy of this compound, this guide compares its postulated activities with those of well-characterized compounds that target similar pathways.
Alternatives for Comparison:
-
Boswellic Acid Acetate: A natural triterpenoid acetate known to induce apoptosis via caspase-8 activation.
-
Parthenolide (B1678480): A sesquiterpene lactone recognized for its potent inhibition of the NF-κB pathway.
-
U0126: A highly selective inhibitor of MEK1 and MEK2, key kinases in the MAPK/ERK signaling cascade.
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and the selected alternative compounds, focusing on their anti-proliferative and pathway-inhibitory activities.
| Compound | Target Cell Line(s) | Assay | IC50 / Effective Concentration | Reference(s) |
| This compound | A549 (Lung Carcinoma) | Not Specified | Inhibitory effects observed | Not Specified |
| Boswellic Acid Acetate | NB4, SKNO-1, HL-60, U937, K562, ML-1 (Myeloid Leukemia) | Cell Growth Inhibition | IC50: 5.8 - 9.8 µg/mL | [1] |
| U937, K562 (Myeloid Leukemia) | Clonogenic Formation | IC50: 5.1 - 6.6 µg/mL | [1] | |
| Parthenolide | Gemcitabine-resistant Pancreatic Cancer Cells | Proliferation Inhibition | Significant inhibition at ≥ 10 µM | [2] |
| Pancreatic Cancer Cells | NF-κB Activity Inhibition | Significant inhibition at 1 µM | [2] | |
| U0126 | MEK1 (in vitro) | Kinase Inhibition | IC50: 0.07 µM | [3] |
| MEK2 (in vitro) | Kinase Inhibition | IC50: 0.06 µM | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the molecular targets of this compound and related compounds.
Apoptosis Induction Assay (Annexin V-FITC/PI Staining)
This protocol is adapted from studies on Acetyl-11-keto-β-boswellic acid (AKBA), a related triterpenoid.[4]
-
Cell Seeding: Seed 2 x 10^5 cells per well in 6-well plates and grow until they reach approximately 70% confluency.
-
Treatment: Treat the cells with the desired concentrations of the test compound (e.g., this compound, Boswellic Acid Acetate) for the specified duration (e.g., 24-48 hours).
-
Cell Harvesting and Staining:
-
Wash the cells twice with 1x binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) in the dark on ice for 15 minutes, following the manufacturer's instructions (e.g., Annexin V-FITC Apoptosis Detection Kit).
-
-
Flow Cytometry: Resuspend the cells in 400 µL of 1x binding buffer and analyze using a flow cytometer to determine the percentage of apoptotic cells.
Western Blot for Caspase-3 Activation
This protocol is a general guide for detecting the cleavage of caspase-3, a hallmark of apoptosis.[5][6][7][8]
-
Cell Lysis:
-
Treat cells with the test compound for the desired time.
-
Wash cells with 1X PBS.
-
Lyse cells in 1X SDS sample buffer (e.g., 100 µl per well of a 6-well plate).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Sample Preparation:
-
Sonicate the lysate for 10-15 seconds to shear DNA.
-
Heat the sample to 95-100°C for 5 minutes, then cool on ice.
-
Centrifuge for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load approximately 20 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cleaved caspase-3 (e.g., recognizing the p17/19 fragment) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Develop the blot using a chemiluminescent substrate and visualize the bands corresponding to cleaved caspase-3.
NF-κB Inhibition Assay (Reporter Gene Assay)
This protocol describes a common method to quantify NF-κB activation.[9][10]
-
Cell Transfection: Transfect cells (e.g., HEK293T) with a reporter plasmid containing an NF-κB response element upstream of a reporter gene (e.g., luciferase or SEAP).
-
Treatment:
-
Treat the transfected cells with the test compound (e.g., this compound, Parthenolide) for a specified pre-incubation period.
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).
-
-
Reporter Gene Measurement: After the desired incubation time, measure the activity of the reporter gene in the cell lysate or supernatant according to the manufacturer's protocol for the specific reporter assay kit. A decrease in reporter activity in the presence of the test compound indicates inhibition of the NF-κB pathway.
MAPK/ERK Pathway Inhibition Assay (Western Blot for Phospho-ERK)
This protocol is used to assess the inhibition of ERK phosphorylation, a key step in the MAPK pathway.[11][12]
-
Cell Treatment:
-
Pre-treat cells with the MAPK inhibitor (e.g., U0126) for 30 minutes to 2 hours.
-
Stimulate the cells with a growth factor or other appropriate agonist for a short period (e.g., 30 minutes).
-
-
Protein Extraction and Western Blot:
-
Lyse the cells and prepare protein samples as described in the "Western Blot for Caspase-3 Activation" protocol.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of ERK1/2 (p-ERK).
-
As a loading control, a parallel blot or stripping and re-probing of the same blot can be performed using an antibody that recognizes total ERK1/2.
-
-
Detection and Analysis: Visualize the bands and quantify the levels of p-ERK relative to total ERK to determine the inhibitory effect of the compound.
Visualizing the Molecular Pathways and Workflows
To further clarify the complex biological processes discussed, the following diagrams have been generated using the DOT language.
Caption: Proposed apoptotic pathway of this compound.
Caption: Inhibition of the NF-κB signaling pathway.
Caption: General workflow for Western blot analysis.
This guide provides a foundational understanding of the likely molecular targets of this compound and offers a framework for its comparative evaluation. Further targeted experimental studies are essential to definitively confirm these targets and to fully elucidate the therapeutic potential of this promising natural compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Natural Product Parthenolide Inhibits Both Angiogenesis and Invasiveness and Improves Gemcitabine Resistance by Suppressing Nuclear Factor κB Activation in Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. U0126 | MAP Kinase (MKK, MEK) Inhibitor | Tocris Bioscience [tocris.com]
- 4. Acetyl-11-Keto-β-Boswellic Acid Exerts the Anti-Cancer Effects via Cell Cycle Arrest, Apoptosis Induction and Autophagy Suppression in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. researchgate.net [researchgate.net]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 10. Can we predict the effects of NF-κB inhibition in sepsis? Studies with parthenolide and ethyl pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intravenous administration of MEK inhibitor U0126 affords brain protection against forebrain ischemia and focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. U0126 | Cell Signaling Technology [cellsignal.com]
Comparative Analysis of Dammaradienyl Acetate from Diverse Botanical Sources
A comprehensive guide for researchers and drug development professionals on the extraction, quantification, and biological activities of Dammaradienyl acetate (B1210297) from various plant species.
Dammaradienyl acetate, a tetracyclic triterpenoid, has garnered significant interest in the scientific community for its potential therapeutic properties. This guide provides a comparative analysis of this compound from different plant sources, focusing on its abundance, isolation methods, and bioactivity. The information presented herein is intended to assist researchers in selecting optimal plant sources and methodologies for their specific research needs.
Plant Sources and Abundance of this compound
This compound and its structural analogs, dammarane-type triterpenoids, are distributed across various plant families. This section details the known plant sources and, where available, the reported yields of these compounds.
Table 1: Plant Sources and Yield of this compound and Related Triterpenoids
| Plant Species | Family | Plant Part | Compound | Yield (% w/w of dry plant material) | Reference |
| Inula helenium | Asteraceae | Root | This compound | ~2% | [1] |
| Microglossa pyrifolia | Asteraceae | Root | Dammarane-type triterpenoids* | Not reported | [2][3] |
| Euphorbia hypericifolia | Euphorbiaceae | Whole plant | Dammarane-type triterpenoids** | Not reported | [4][5][6] |
| Lasiolaena morii | Asteraceae | Not specified | Dammara-20,24-dien-3-ol, 3-acetate, (3beta)- | Not reported | [7] |
*Includes 3β-acetoxy-25-hydroxydammara-20,23-diene and 3β-acetoxy-24-oxo-dammara-20,25-diene.[2][3] **Includes Euphorhypenoids A and B.[4][5][6]
Comparative Biological Activity
The therapeutic potential of this compound is attributed to its diverse biological activities. This section compares the reported cytotoxic, anti-inflammatory, and antimicrobial properties of this compound. It is important to note that much of the existing research has been conducted on crude extracts of the source plants, with fewer studies on the purified compound.
Table 2: Comparative Biological Activities of this compound and Related Plant Extracts
| Plant Source | Biological Activity | Assay | Target | Results (IC50 / MIC) | Reference |
| Inula helenium | Cytotoxicity | MTT Assay | Pancreatic cancer cells (CFPAC-1) | Extract showed inhibition | [8] |
| Microglossa pyrifolia | Antimicrobial | Not specified | Not specified | Extract showed activity | [9] |
| Euphorbia hypericifolia | Anti-platelet aggregation | Not specified | Platelets | Extract showed inhibition | [4][5][6] |
The ethyl acetate extract of Inula helenium has demonstrated inhibitory effects on the proliferation of pancreatic cancer cells.[8] Extracts from Microglossa pyrifolia have shown antimicrobial properties, although the specific contribution of dammarane-type triterpenoids to this activity requires further investigation.[9] Interestingly, dammarane-type triterpenoids isolated from Euphorbia hypericifolia have exhibited significant inhibitory effects on platelet aggregation.[4][5][6]
Due to the limited availability of studies on purified this compound from these specific sources, a direct comparison of IC50 or MIC values is not currently feasible. This highlights a significant knowledge gap and an opportunity for future research.
Experimental Protocols
For researchers aiming to isolate and evaluate this compound, the following section provides detailed methodologies for extraction, purification, and key biological assays.
Isolation and Purification of this compound and Related Triterpenoids from Microglossa pyrifolia Roots
This protocol is adapted from the methodology described for the isolation of dammarane-type triterpenoids from Microglossa pyrifolia.[2][3]
-
Extraction:
-
Air-dry and powder the roots of Microglossa pyrifolia.
-
Exhaustively extract the powdered material with dichloromethane (B109758) (CH2Cl2) at room temperature.
-
Concentrate the extract under reduced pressure to obtain a crude extract.
-
-
Fractionation:
-
Subject the crude extract to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
-
Purification:
-
Combine fractions containing compounds of interest based on TLC analysis.
-
Further purify the combined fractions using preparative TLC or repeated column chromatography with increasingly finer silica gel until pure compounds are obtained.
-
Characterize the purified compounds using spectroscopic methods such as NMR (1H, 13C), IR, and MS.
-
Cytotoxicity Assessment using the MTT Assay
This protocol provides a general framework for assessing the cytotoxic activity of isolated compounds.[10][11][12][13]
-
Cell Culture:
-
Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well.
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with serial dilutions of the compound and incubate for 24, 48, or 72 hours. Include a vehicle control (solvent only).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
-
Anti-inflammatory Activity Assessment by Nitric Oxide (NO) Production Assay
This protocol outlines the measurement of nitric oxide production in LPS-stimulated macrophages.[1][14][15][16][17]
-
Cell Culture:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production. Include a control group without LPS stimulation and a positive control with a known iNOS inhibitor.
-
-
Griess Assay:
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite (B80452).
-
Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production.
-
Antimicrobial Susceptibility Testing using the Broth Microdilution Method
This protocol describes a standard method for determining the minimum inhibitory concentration (MIC) of a compound.[18][19][20][21][22]
-
Preparation of Inoculum:
-
Grow the microbial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth overnight.
-
Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Assay Setup:
-
Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculate each well with the prepared microbial suspension. Include a positive control (microbe and medium without compound) and a negative control (medium only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes, the following diagrams illustrate the workflows for compound isolation and biological activity assessment.
Caption: Workflow for the isolation and purification of this compound.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Simplified signaling pathway of LPS-induced nitric oxide production.
References
- 1. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New dihydrobenzofurans and triterpenoids from roots of Microglossa pyrifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. tandfonline.com [tandfonline.com]
- 5. New dammarane-type triterpenoids from the whole plant of Euphorbia hypericifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C32H52O2 | CID 14137680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethyl acetate extract from Inula helenium L. inhibits the proliferation of pancreatic cancer cells by regulating the STAT3/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phytochemical Screening aad Antimicrobial Activity of Microglossa Pyrifolia Lam Kuntze Plant Extracts on Escherichia coli, Candida albicans and Staphylococcus aureus - Kibabii University Library [library.kibu.ac.ke]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. mdpi.com [mdpi.com]
- 15. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]
- 16. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Broth microdilution - Wikipedia [en.wikipedia.org]
- 19. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 20. Broth Microdilution | MI [microbiology.mlsascp.com]
- 21. journals.asm.org [journals.asm.org]
- 22. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating Dammaradienyl Acetate as a Phytochemical Marker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable phytochemical marker is a critical step in the standardization and quality control of herbal medicines and phytopharmaceuticals. An ideal marker should be unique to the plant species, present in sufficient quantities for reliable detection, and ideally, contribute to the plant's therapeutic effects. This guide provides a comparative validation of Dammaradienyl acetate (B1210297) as a potential phytochemical marker, weighing its performance against other established markers within the same chemical classes, primarily focusing on species of the Inula genus, a known source of this compound.
Introduction to Dammaradienyl Acetate
This compound is a dammarane-type triterpenoid (B12794562). While its presence has been reported in plant species such as Inula confertiflora, comprehensive validation data for its use as a phytochemical marker is not extensively documented in publicly available literature. Triterpenoids are a large and structurally diverse class of natural products with a wide range of reported biological activities. The validation of a specific triterpenoid like this compound as a marker requires rigorous analytical method development and validation to ensure its specificity, sensitivity, and reproducibility for quality control purposes.
This guide will compare the analytical performance of methods for quantifying this compound (with data inferred from structurally similar triterpenoids due to a lack of direct studies) against two major classes of phytochemicals also found in Inula species: sesquiterpene lactones and flavonoids.
Data Presentation: Comparative Analysis of Phytochemical Markers
The following tables summarize the quantitative data for the validation of analytical methods for this compound (inferred), sesquiterpene lactones (Alantolactone and Isoalantolactone), and flavonoids (Patuletin). These tables provide a clear comparison of key performance indicators for High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and High-Performance Thin-Layer Chromatography (HPTLC) methods.
Table 1: HPLC-DAD Method Validation Parameters
| Parameter | This compound (Inferred from similar Triterpenoids) | Alantolactone (B1664491) | Isoalantolactone (B1672209) | Patuletin (B190373) |
| Linearity (r²) | >0.999 | 0.9998 | 0.9998 | >0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | 0.039 µg/mL | 0.051 µg/mL | Not Reported |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL | Not Reported | Not Reported | Not Reported |
| Accuracy (Recovery %) | 95 - 105% | 95.8 - 100.8% | 96.5 - 102.3% | Not Reported |
| Precision (RSD %) | < 3% | < 2.5% (Intra-day & Inter-day) | < 2.5% (Intra-day & Inter-day) | Not Reported |
Table 2: HPTLC Method Validation Parameters
| Parameter | This compound (Inferred from similar Triterpenoids) | Alantolactone | Isoalantolactone | Patuletin |
| Linearity (r²) | >0.995 | Not Reported | Not Reported | >0.99 |
| Limit of Detection (LOD) | 10 - 50 ng/band | Not Reported | Not Reported | Not Reported |
| Limit of Quantification (LOQ) | 30 - 150 ng/band | Not Reported | Not Reported | Not Reported |
| Accuracy (Recovery %) | 95 - 105% | Not Reported | Not Reported | Not Reported |
| Precision (RSD %) | < 5% | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and verification of analytical methods. Below are representative protocols for the quantification of triterpenoids, sesquiterpene lactones, and flavonoids.
Protocol 1: HPLC-DAD Method for Triterpenoids (e.g., this compound)
1. Sample Preparation:
- Extraction: Macerate 1g of powdered plant material with 20 mL of methanol (B129727) at room temperature for 24 hours.
- Filtration: Filter the extract through a 0.45 µm membrane filter.
- Standard Solution: Prepare a stock solution of the reference standard (e.g., a similar triterpenoid) in methanol (1 mg/mL) and create a series of dilutions for the calibration curve.
2. Chromatographic Conditions:
- Instrument: High-Performance Liquid Chromatograph with a Diode-Array Detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).
- Gradient Program: Start with 60% A, increasing to 90% A over 30 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 210 nm.
3. Method Validation:
- Linearity: Analyze a series of standard solutions of varying concentrations to construct a calibration curve.
- Accuracy: Determine the recovery by spiking a known amount of the standard into a sample matrix.
- Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the same sample.
- LOD and LOQ: Calculate based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Protocol 2: HPLC-DAD Method for Sesquiterpene Lactones (Alantolactone and Isoalantolactone)
1. Sample Preparation:
- Extraction: Ultrasonically extract 0.5g of powdered plant material with 25 mL of methanol for 30 minutes.
- Filtration: Filter the extract through a 0.45 µm syringe filter.
- Standard Solution: Prepare individual stock solutions of alantolactone and isoalantolactone in methanol (1 mg/mL) and mix to create working standards for the calibration curve.
2. Chromatographic Conditions:
- Instrument: HPLC with a DAD detector.
- Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm).
- Mobile Phase: Isocratic elution with acetonitrile and water (55:45, v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection Wavelength: 215 nm.
3. Method Validation:
- Follow the same validation procedures as outlined in Protocol 1.
Protocol 3: HPTLC Method for Flavonoids (e.g., Patuletin)
1. Sample and Standard Preparation:
- Extraction: Reflux 1g of powdered plant material with 20 mL of 80% methanol for 1 hour.
- Filtration: Filter the extract and evaporate to dryness. Re-dissolve the residue in 2 mL of methanol.
- Standard Solution: Prepare a stock solution of patuletin in methanol (0.1 mg/mL).
2. Chromatographic Conditions:
- Instrument: HPTLC system with an automatic sampler, developing chamber, and densitometric scanner.
- Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.
- Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (5:4:1, v/v/v).
- Application: Apply samples and standards as bands of 8 mm width.
- Development: Develop the plate in a saturated twin-trough chamber to a distance of 80 mm.
- Detection: Scan the dried plate densitometrically at 366 nm after derivatization with a suitable reagent (e.g., Natural Product/Polyethylene Glycol reagent).
3. Method Validation:
- Follow the principles of method validation as described in the previous protocols, adapting them for the HPTLC technique.
Mandatory Visualizations
The following diagrams illustrate the typical workflows for the analytical methods described.
Caption: HPLC-DAD experimental workflow.
A Head-to-Head Study: Dammaradienyl Acetate Versus Other Dammarane-Type Triterpenoids in Biological Activity
In the landscape of natural product research, dammarane-type triterpenoids have emerged as a significant class of compounds, demonstrating a wide array of pharmacological activities. This guide provides a comparative analysis of Dammaradienyl acetate (B1210297) and other notable dammarane-type triterpenoids, focusing on their cytotoxic and anti-inflammatory properties. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a synthesis of available quantitative data, detailed experimental protocols, and an exploration of the underlying signaling pathways.
Comparative Analysis of Biological Activity
To facilitate a clear comparison, the biological activities of various dammarane-type triterpenoids are summarized below. The data is primarily focused on cytotoxicity against cancer cell lines and anti-inflammatory effects, as these are the most extensively studied aspects of this compound class.
Cytotoxic Activity
The cytotoxic potential of dammarane-type triterpenoids has been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies.
| Compound | Cell Line | IC50 (µM) | Reference |
| (20S)-20-hydroxydammar-24-en-3-on | B16-F10 (Melanoma) | 21.55 ± 0.25 | [1][2] |
| Cabraleahydroxylactone 3α-acetate | B16-F10 (Melanoma) | > 100 | [1][2] |
| (20S)-20-hydroxydammar-24-en-3α-ol | B16-F10 (Melanoma) | > 100 | [1][2] |
| (20S,24RS)-23,24-epoxy-24-methoxy-25,26,27-tris-nordammar-3-one | MCF-7 (Breast Cancer) | > 100 | [3] |
| B16-F10 (Melanoma) | > 100 | [3] | |
| 3α-acetyl-cabraleahydroxy lactone | MCF-7 (Breast Cancer) | > 100 | [3] |
| B16-F10 (Melanoma) | > 100 | [3] | |
| Bacopaside E | MDA-MB-231 (Breast Cancer), SHG-44 (Glioma), HCT-8 (Colon Cancer), A-549 (Lung Cancer), PC-3M (Prostate Cancer) | Not specified, but showed potent activity | [4] |
| Bacopaside VII | MDA-MB-231 (Breast Cancer), SHG-44 (Glioma), HCT-8 (Colon Cancer), A-549 (Lung Cancer), PC-3M (Prostate Cancer) | Not specified, but showed potent activity | [4] |
Note: Direct head-to-head studies with quantitative IC50 values for Dammaradienyl acetate were not available in the reviewed literature. The table presents data for structurally related dammarane-type triterpenoids to provide a comparative context.
Anti-inflammatory Activity
The anti-inflammatory properties of dammarane-type triterpenoids are often assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
| Compound | Assay | IC50 (µM) | Reference |
| Cypaliuruside T | NO Production Inhibition in RAW 264.7 cells | 7.6 | [5] |
| Cypaliuruside U | NO Production Inhibition in RAW 264.7 cells | 8.1 | [5] |
| Dexamethasone (Positive Control) | NO Production Inhibition in RAW 264.7 cells | 9.2 | [5] |
| 3,4-seco-dammarane triterpenoid (B12794562) saponins (B1172615) (compounds 7, 8, 10, 11) | NO Production Inhibition in RAW 264.7 cells | 8.23 - 11.23 | [6] |
Note: Specific IC50 values for the anti-inflammatory activity of this compound were not found in the reviewed literature. The table provides data for other dammarane-type triterpenoids.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for the key experiments cited in the comparative data tables.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and other triterpenoids) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Experimental Workflow for MTT Assay
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay
The Griess assay is a common method for measuring nitrite (B80452) concentration, which is a stable and quantifiable breakdown product of NO. This assay is used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Principle: In an acidic environment, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound that can be measured spectrophotometrically.
Procedure:
-
Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a negative control (cells only), a positive control (cells + LPS), and a blank (medium only).
-
Incubation: Incubate the plate for 24 hours.
-
Griess Reagent Addition: Collect the cell culture supernatant. Mix equal volumes of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid).[5]
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes.[7]
-
Absorbance Measurement: Measure the absorbance at 540-550 nm.[5]
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control. Calculate the IC50 value for NO inhibition.
Workflow for Nitric Oxide Inhibition Assay
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Apoptosis western blot guide | Abcam [abcam.com]
- 4. Protocol Griess Test [protocols.io]
- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound | C32H52O2 | CID 14137680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Nitric Oxide Griess Assay [bio-protocol.org]
Safety Operating Guide
Navigating the Disposal of Dammaradienyl Acetate: A Guide for Laboratory Professionals
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to ensure compliance with local and national regulations. The following procedural steps are based on best practices for handling potentially hazardous chemical waste.
Personal Protective Equipment (PPE): Always wear standard laboratory personal protective equipment when handling dammaradienyl acetate (B1210297) waste. This includes:
-
Safety goggles to protect from splashes.
-
A lab coat to prevent skin contact.
-
Chemical-resistant gloves (nitrile or neoprene).
Waste Segregation and Containerization: Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Designate a Waste Container: Use a dedicated, leak-proof container made of a material compatible with organic compounds, such as high-density polyethylene (B3416737) (HDPE).
-
Labeling: Clearly label the container as "Hazardous Waste: Dammaradienyl Acetate" and include the date of accumulation.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
Step-by-Step Disposal Procedure
-
Collection of Solid Waste:
-
Carefully transfer any solid this compound waste into the designated hazardous waste container.
-
Use tools (spatulas, etc.) that can be decontaminated or disposed of as hazardous waste themselves.
-
-
Collection of Liquid Waste:
-
If this compound is in a solvent, it should be collected in a separate, clearly labeled hazardous liquid waste container. The solvent must also be identified on the label.
-
Do not pour any solution containing this compound down the drain.
-
-
Decontamination of Empty Containers:
-
To render an empty container that held pure this compound non-hazardous, triple-rinse it with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Collect the rinsate as hazardous liquid waste in a separate, labeled container.
-
After the triple-rinse and allowing the container to dry, deface or remove the original label. The container can then typically be disposed of through regular laboratory glass or plastic recycling streams, in accordance with institutional policy.
-
-
Final Disposal:
-
Store the sealed and labeled hazardous waste container in a designated, secure area away from incompatible materials.
-
Arrange for the pickup and disposal of the waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Quantitative Data
Due to the limited availability of a specific Safety Data Sheet for this compound, a comprehensive table of all physical and toxicological properties cannot be provided. However, the following key identifiers have been compiled:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 52914-31-5 |
| Molecular Formula | C₃₂H₅₂O₂ |
| Molecular Weight | 468.77 g/mol |
Experimental Protocols
The disposal procedures outlined above are based on standard laboratory safety protocols for chemical waste management and information derived from the safety data sheets of analogous compounds.
Methodology for Analogous Compound Analysis: The hazard assessment for this compound was informed by reviewing the GHS classifications of similar terpene acetates, such as neryl acetate and geranyl acetate[1]. These compounds are consistently identified as hazardous to the aquatic environment, leading to the conservative recommendation to treat this compound as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
